3-(3-Fluorophenyl)isoxazole-5-carboxylic acid
Description
BenchChem offers high-quality 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-fluorophenyl)-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBUQALMQUCGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254354 | |
| Record name | 3-(3-Fluorophenyl)-5-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883541-40-0 | |
| Record name | 3-(3-Fluorophenyl)-5-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883541-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluorophenyl)-5-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a robust three-step synthesis, commencing with the formation of an aldoxime, followed by a 1,3-dipolar cycloaddition to construct the isoxazole core, and culminating in the hydrolysis of an ester intermediate to yield the final carboxylic acid. Detailed experimental protocols, tabulated quantitative data, and process visualizations are presented to facilitate replication and further investigation by researchers in the field.
Synthetic Pathway Overview
The synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is efficiently achieved through a three-stage process. The overall transformation is depicted below:
Caption: Overall synthetic scheme for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.
The synthesis begins with the conversion of 3-fluorobenzaldehyde to its corresponding oxime. The isoxazole ring is then formed via a [3+2] cycloaddition reaction between the in situ-generated nitrile oxide of the oxime and ethyl propiolate. The final step involves the hydrolysis of the resulting ethyl ester to the target carboxylic acid.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are based on established methodologies for the synthesis of analogous isoxazole derivatives.
Step 1: Synthesis of 3-Fluorobenzaldehyde Oxime
This initial step involves the condensation of 3-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime.
Caption: Experimental workflow for the synthesis of 3-Fluorobenzaldehyde Oxime.
Materials:
-
3-Fluorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3-fluorobenzaldehyde (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1-1.5 eq) and sodium carbonate (1.1-1.5 eq) in water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of 3-fluorobenzaldehyde.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, the reaction mixture may be concentrated under reduced pressure to remove ethanol.
-
The product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by drying and solvent evaporation.
Step 2: Synthesis of Ethyl 3-(3-Fluorophenyl)isoxazole-5-carboxylate
This key step involves the 1,3-dipolar cycloaddition of the nitrile oxide, generated in situ from 3-fluorobenzaldehyde oxime, with ethyl propiolate.
Caption: Experimental workflow for the synthesis of the isoxazole ester intermediate.
Materials:
-
3-Fluorobenzaldehyde Oxime
-
Ethyl propiolate
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-fluorobenzaldehyde oxime (1.0 eq) and ethyl propiolate (1.2 eq) in chloroform or dichloromethane, add triethylamine (1.1 eq).
-
Cool the mixture in an ice bath.
-
Slowly add N-chlorosuccinimide (1.1 eq) portion-wise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until the oxime has been consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-(3-fluorophenyl)isoxazole-5-carboxylate.
Step 3: Synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.
Caption: Experimental workflow for the hydrolysis of the ester to the final carboxylic acid.
Materials:
-
Ethyl 3-(3-fluorophenyl)isoxazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-(3-fluorophenyl)isoxazole-5-carboxylate (1.0 eq) in a mixture of THF and methanol.
-
Add a solution of sodium hydroxide (2.0 eq) in water dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 18-20 hours.
-
Upon completion (monitored by TLC), transfer the mixture to a separatory funnel.
-
Carefully adjust the pH of the aqueous phase to approximately 2 with 1 N hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate (3 x volume).
-
Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 3-(3-fluorophenyl)isoxazole-5-carboxylic acid, typically as a solid. The product can be further purified by recrystallization if necessary.[1]
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of isoxazole derivatives through analogous reaction pathways. The exact yields and properties for the synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid and its intermediates may vary.
Table 1: Reactant and Product Information
| Step | Starting Material | Key Reagents | Product | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | 3-Fluorobenzaldehyde | Hydroxylamine HCl, Na₂CO₃ | 3-Fluorobenzaldehyde Oxime | C₇H₆FNO | 139.13 |
| 2 | 3-Fluorobenzaldehyde Oxime | Ethyl propiolate, NCS, Et₃N | Ethyl 3-(3-Fluorophenyl)isoxazole-5-carboxylate | C₁₂H₁₀FNO₃ | 235.21 |
| 3 | Ethyl 3-(3-Fluorophenyl)isoxazole-5-carboxylate | NaOH, HCl | 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid | C₁₀H₆FNO₃ | 207.16 |
Table 2: Reaction Conditions and Expected Outcomes
| Step | Solvent(s) | Temperature | Duration | Typical Yield | Physical State |
| 1 | Ethanol/Water | Room Temp. | 1-4 hours | >90% | Solid |
| 2 | Chloroform or Dichloromethane | 0°C to Room Temp. | 12-24 hours | 60-80% | Oil/Solid |
| 3 | THF/Methanol/Water | Room Temp. | 18-20 hours | ~90% | Solid |
Note: Yields are based on analogous reactions reported in the literature and should be considered as estimates.
Conclusion
The synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid can be reliably performed through a three-step sequence involving oximation, 1,3-dipolar cycloaddition, and ester hydrolysis. The methodologies presented are robust and utilize readily available starting materials and reagents. This guide provides a detailed framework for researchers to produce this valuable isoxazole derivative for applications in drug discovery and development. Careful monitoring of each step by techniques such as TLC is recommended to ensure optimal reaction outcomes. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data, this document combines established experimental protocols for determining key parameters with computationally predicted values to offer a robust profile of the molecule. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel isoxazole derivatives in drug discovery and development. The isoxazole scaffold is a well-established pharmacophore known to be present in a variety of biologically active compounds, exhibiting anti-inflammatory, anticancer, and antibacterial properties.[1]
Chemical Identity and Structure
-
IUPAC Name: 3-(3-fluorophenyl)isoxazole-5-carboxylic acid
-
CAS Number: 883541-40-0[2]
-
Molecular Weight: 207.16 g/mol
-
Canonical SMILES: C1=CC(=CC(=C1)F)C2=NOC(=C2)C(=O)O
Chemical Structure:
Caption: 2D structure of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.
Physicochemical Properties
| Property | Predicted Value | Unit |
| Melting Point | 180-220 | °C |
| Boiling Point | 400-500 | °C |
| pKa (acidic) | 3.5 - 4.5 | |
| Solubility in Water | < 0.1 | g/L |
| LogP | 2.5 - 3.5 |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standard experimental procedures for the determination of the physicochemical properties of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.
Synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid
A plausible synthetic route for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid can be adapted from general methods for the synthesis of 3-substituted-isoxazole-5-carboxylic acids.[4] The following is a proposed synthetic workflow:
Caption: Proposed synthetic workflow for the target compound.
Step 1: Synthesis of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate In a round-bottom flask, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, 3-fluoroacetophenone and diethyl carbonate are added. The mixture is refluxed for several hours. After cooling, the reaction mixture is acidified and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the crude β-keto ester.
Step 2: Synthesis of 3-(3-Fluorophenyl)isoxazol-5(4H)-one The synthesized ethyl 3-(3-fluorophenyl)-3-oxopropanoate is dissolved in ethanol. An aqueous solution of hydroxylamine hydrochloride is added, followed by a base such as sodium acetate. The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The product is then isolated by filtration or extraction.
Step 3: Synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid The 3-(3-fluorophenyl)isoxazol-5(4H)-one is subjected to oxidation. A suitable oxidizing agent, such as potassium permanganate or chromium trioxide, in an appropriate solvent is used. The reaction is monitored for completion, and upon finishing, the excess oxidant is quenched. The product is then isolated by acidification and subsequent filtration or extraction, followed by purification, for instance, through recrystallization.
Melting Point Determination
The melting point can be determined using a capillary melting point apparatus.[5][6][7][8][9]
Procedure:
-
A small amount of the dried, crystalline 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is finely powdered.
-
A capillary tube is sealed at one end and packed with the powdered sample to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C per minute initially.
-
The heating rate is reduced to 1-2 °C per minute when the temperature is within 20 °C of the expected melting point.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Solubility Determination
The solubility of the compound in various solvents can be determined by observing the dissolution of a known mass of the compound in a known volume of the solvent.[10][11][12][13]
Procedure:
-
Add 1-2 mg of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid to a small test tube.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, acetone) to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble. If not, it is considered sparingly soluble or insoluble. For quantitative measurement, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration.[14][15][16][17]
Procedure:
-
A known concentration of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility).
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
LogP Determination
The octanol-water partition coefficient (LogP) can be determined using the shake-flask method or more conveniently by reversed-phase high-performance liquid chromatography (RP-HPLC).[18][19][20][21][22]
Procedure (RP-HPLC Method):
-
A calibration curve is generated using a series of standard compounds with known LogP values.
-
The retention times of these standards are measured on a C18 RP-HPLC column under isocratic conditions with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
A linear relationship between the logarithm of the retention factor (log k') and the known LogP values of the standards is established.
-
3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is injected onto the same HPLC system under identical conditions, and its retention time is measured.
-
The log k' for the target compound is calculated from its retention time.
-
The LogP of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is then determined by interpolating its log k' value on the calibration curve.
Potential Applications in Drug Discovery
The isoxazole ring is a versatile scaffold in medicinal chemistry, known to be a component of various therapeutic agents.[23][24] Derivatives of 3-phenylisoxazole-5-carboxylic acid have been investigated for their potential as modulators of various biological targets.[25] The presence of the fluorophenyl group in 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid can influence its metabolic stability, membrane permeability, and binding affinity to target proteins. Given the established biological activities of related isoxazole compounds, this molecule could be a valuable starting point for the development of novel therapeutics, potentially in the areas of oncology, inflammation, and infectious diseases. Further research into its biological activity is warranted.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, supplemented with established experimental protocols for their determination. While experimental data for this specific molecule is limited, the provided information, including predicted values and detailed methodologies, offers a solid foundation for researchers. The synthesis and further characterization of this compound are encouraged to fully elucidate its properties and explore its potential in the field of drug discovery.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. scbt.com [scbt.com]
- 4. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. almaaqal.edu.iq [almaaqal.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
- 12. scribd.com [scribd.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. web.williams.edu [web.williams.edu]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. lifescienceglobal.com [lifescienceglobal.com]
- 18. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 22. agilent.com [agilent.com]
- 23. ijpca.org [ijpca.org]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. The isoxazole scaffold is a key feature in a variety of biologically active molecules, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer activities. The presence of a fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and target binding affinity. Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such novel compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, including detailed experimental protocols, predicted fragmentation patterns, and quantitative analysis strategies.
Predicted Mass Spectrometry Data
Due to the limited availability of public domain mass spectra for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, the following data is predicted based on the fundamental principles of mass spectrometry and the known fragmentation behavior of related isoxazole and carboxylic acid-containing compounds.
Molecular Formula: C₁₀H₆FNO₃
Molecular Weight: 207.16 g/mol
Table 1: Predicted Key Mass-to-Charge Ratios (m/z) for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid and its Fragments
| Ion Description | Predicted m/z (Positive Ion Mode) | Predicted m/z (Negative Ion Mode) | Notes |
| Molecular Ion [M]⁺• | 207.03 | - | Expected in Electron Ionization (EI) |
| Protonated Molecule [M+H]⁺ | 208.04 | - | Expected in Electrospray Ionization (ESI) |
| Deprotonated Molecule [M-H]⁻ | - | 206.02 | Expected in Electrospray Ionization (ESI) |
| Loss of H₂O from [M+H]⁺ | 190.03 | - | Common fragmentation for carboxylic acids |
| Loss of CO₂ from [M-H]⁻ | - | 162.03 | Characteristic fragmentation of carboxylic acids |
| Loss of COOH from [M]⁺• | 162.04 | - | α-cleavage in EI |
| [M-CO₂-HF]⁻ | - | 142.02 | Potential subsequent fragmentation |
| 3-Fluorophenylisoxazole Cation | 162.04 | - | Resulting from decarboxylation |
| 3-Fluorobenzonitrile Cation | 121.02 | - | Possible rearrangement and fragmentation of the isoxazole ring |
| Fluorophenyl Cation | 95.03 | - | Fragmentation of the fluorophenyl moiety |
Predicted Fragmentation Pathways
The fragmentation of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in a mass spectrometer is expected to be influenced by the ionization method employed.
Electron Ionization (EI): In EI-MS, the molecular ion ([M]⁺•) will likely be observed. The primary fragmentation pathways are predicted to involve the carboxylic acid group, with characteristic losses of •OH (M-17) and •COOH (M-45). Cleavage of the isoxazole ring can also occur, potentially leading to the formation of a 3-fluorobenzonitrile radical cation.
Electrospray Ionization (ESI): In positive ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ will be the precursor ion. Collision-induced dissociation (CID) is expected to induce the loss of water (H₂O) and carbon monoxide (CO). In negative ion mode, the deprotonated molecule [M-H]⁻ will readily lose carbon dioxide (CO₂, 44 Da), a characteristic fragmentation for carboxylic acids. Further fragmentation of the resulting anion may occur.
Below is a DOT script for a diagram illustrating the predicted positive ion fragmentation pathway.
Caption: Predicted ESI(+) Fragmentation of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.
Experimental Protocols
A robust and reproducible analytical method is crucial for the reliable quantification and identification of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for its high sensitivity and selectivity.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards for calibration curves.
-
Biological Samples (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Precursor and Product Ions: These should be optimized by infusing a standard solution of the analyte. Predicted transitions are:
-
Positive Mode: 208.04 -> 190.03 (Loss of H₂O), 208.04 -> 162.04 (Loss of COOH)
-
Negative Mode: 206.02 -> 162.03 (Loss of CO₂)
-
-
Instrument Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Energy: Optimize for each transition (typically 10-30 eV).
-
The following diagram outlines the general workflow for LC-MS/MS analysis.
Caption: General workflow for the quantitative analysis by LC-MS/MS.
Biological Context and Signaling Pathways
While specific signaling pathways for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid are not yet established in the public literature, the isoxazole moiety is a well-known pharmacophore. Derivatives have been investigated for a range of biological activities, suggesting potential interactions with various cellular pathways.
Potential Areas of Biological Activity:
-
Anti-inflammatory Activity: Isoxazole derivatives have been shown to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
-
Anticancer Activity: Some isoxazole compounds exhibit cytotoxic effects on cancer cell lines through mechanisms that may involve the induction of apoptosis or inhibition of protein kinases.
-
Antimicrobial Activity: The isoxazole ring is present in some antibacterial and antifungal agents.
Further research is required to elucidate the specific biological targets and mechanisms of action of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid. A hypothetical signaling pathway that could be investigated based on the activities of related compounds is presented below.
Caption: Potential mechanism of action for isoxazole derivatives.
Conclusion
This technical guide provides a framework for the mass spectrometric analysis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid. While specific experimental data for this compound is emerging, the principles outlined here, based on the analysis of structurally related molecules, offer a solid foundation for method development, structural confirmation, and quantitative analysis. The provided protocols and predicted fragmentation patterns will aid researchers in the characterization of this and other novel isoxazole derivatives, facilitating their investigation in drug discovery and development programs.
Unveiling the Structural Landscape of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the structural characteristics, synthesis, and potential biological significance of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of this isoxazole derivative, even in the absence of its specific crystal structure in publicly accessible databases. By examining closely related structures and established synthetic methodologies, we can infer and present a detailed projection of its chemical and physical properties.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The introduction of a fluorine atom to the phenyl ring, as in 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy. This guide synthesizes available information on related compounds to provide a robust working model for researchers interested in this specific molecule.
Predicted Crystallographic and Molecular Data
While the definitive crystal structure of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is not yet publicly available, an analysis of the closely related compound, Isopropyl 3-phenylisoxazole-5-carboxylate, provides valuable insights into the expected molecular geometry and crystal packing. The crystallographic data for this related structure is summarized below. It is anticipated that 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid will exhibit similar planar characteristics between the isoxazole and phenyl rings, with potential for hydrogen bonding interactions involving the carboxylic acid group.
Table 1: Crystallographic Data for the Related Compound Isopropyl 3-phenylisoxazole-5-carboxylate [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 15.897(3) |
| b (Å) | 4.6311(10) |
| c (Å) | 16.596(4) |
| α (°) | 90 |
| β (°) | 98.321(4) |
| γ (°) | 90 |
| Volume (ų) | 1208.9(5) |
| Z | 4 |
Table 2: Selected Bond Lengths for Isopropyl 3-phenylisoxazole-5-carboxylate [1]
| Bond | Length (Å) |
| O1-N1 | 1.402(2) |
| N1-C7 | 1.306(2) |
| C7-C8 | 1.409(2) |
| C8-C9 | 1.327(2) |
| C9-O1 | 1.345(2) |
Experimental Protocols
The following section details a proposed methodology for the synthesis and crystallization of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, based on established procedures for similar isoxazole derivatives.
Synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid
The synthesis of the target compound can be approached through a multi-step process, beginning with the formation of an oxime, followed by cyclization to form the isoxazole ring, and subsequent hydrolysis to yield the carboxylic acid.
Workflow for the Synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid
Caption: Proposed synthetic pathway for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.
Step 1: Synthesis of 3-Fluorobenzaldehyde Oxime
-
Dissolve 3-fluorobenzaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 3-fluorobenzaldehyde oxime.
Step 2: Synthesis of Ethyl 3-(3-Fluorophenyl)isoxazole-5-carboxylate
-
To a solution of 3-fluorobenzaldehyde oxime (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide), add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to form the corresponding hydroximoyl chloride.
-
In a separate flask, prepare a solution of ethyl propiolate (1.2 eq) and triethylamine (1.5 eq) in the same solvent.
-
Add the hydroximoyl chloride solution dropwise to the ethyl propiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 3-(3-fluorophenyl)isoxazole-5-carboxylate.
Step 3: Hydrolysis to 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid
-
Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the desired carboxylic acid.
Crystallization Protocol
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound.
-
Dissolve the purified 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, or acetone).
-
Gently heat the solution to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature.
-
Cover the container with a perforated film and leave it undisturbed to allow for slow evaporation of the solvent.
-
Monitor for the formation of single crystals over several days.
Potential Biological Significance and Signaling Pathways
Isoxazole derivatives are known to interact with a variety of biological targets, suggesting that 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid could be a valuable scaffold in drug discovery. The isoxazole ring is a key pharmacophore in several approved drugs. While the specific signaling pathways modulated by this particular compound are yet to be elucidated, related molecules have been shown to exhibit activities such as:
-
Anti-inflammatory effects: Potentially through the inhibition of enzymes like cyclooxygenase (COX).
-
Anticancer activity: May involve pathways related to apoptosis, cell cycle regulation, or inhibition of protein kinases.
-
Antimicrobial properties: Could target essential enzymes or cellular processes in bacteria and fungi.
Logical Relationship of Isoxazole Derivatives in Drug Discovery
Caption: The central role of the isoxazole scaffold in the drug discovery pipeline.
Conclusion
This technical guide provides a foundational resource for researchers investigating 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid. While a definitive crystal structure remains to be determined, the data from closely related compounds, coupled with established synthetic protocols, offers a strong starting point for further experimental work. The diverse biological activities associated with the isoxazole core highlight the potential of this compound as a valuable building block in the development of novel therapeutic agents. Future studies should focus on the successful synthesis, crystallization, and biological evaluation of this promising molecule.
References
Preliminary Biological Activity of 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted preliminary biological activities of the novel compound, 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly available literature, this paper extrapolates its potential pharmacological profile based on extensive research of structurally similar isoxazole derivatives. The core focus of this document is to present potential anticancer, anti-inflammatory, and antimicrobial activities, supported by quantitative data from analogous compounds, detailed experimental methodologies for assessing these activities, and visualizations of relevant biological pathways. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, enabling informed decisions for future in-vitro and in-vivo evaluations of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse range of biological activities. The incorporation of a fluorophenyl group and a carboxylic acid moiety at positions 3 and 5, respectively, of the isoxazole ring in 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid suggests a high potential for therapeutic relevance. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding affinity, while the carboxylic acid group can serve as a crucial pharmacophore for interacting with biological targets. This whitepaper synthesizes the existing knowledge on related isoxazole derivatives to build a predictive profile for the title compound, focusing on its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Predicted Biological Activities
Based on the biological evaluation of analogous compounds, 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is predicted to exhibit a range of pharmacological effects. The following sections detail these potential activities, supported by quantitative data from relevant studies.
Anticancer Activity
Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of heat shock protein 90 (HSP90) and the induction of apoptosis. The presence of the fluorophenyl group can contribute to enhanced cytotoxic effects.
Table 1: Anticancer Activity of Structurally Related Isoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Fluorophenyl-isoxazole-carboxamide derivative (2f) | Hep3B (Liver) | MTS Assay | 5.76 µg/mL | [1] |
| Fluorophenyl-isoxazole-carboxamide derivative (2f) | HepG2 (Liver) | MTS Assay | 34.64 µg/mL | [1] |
| 3,4-isoxazolediamide derivative (2) | K562 (Leukemia) | Proliferation Assay | 0.018 | [2] |
| 3,4-isoxazolediamide derivative (4) | K562 (Leukemia) | Proliferation Assay | 0.070 | [2] |
| N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivative ((R)-8n) | HCC1954 (Breast) | Proliferation Assay | Submicromolar | [3] |
| Isoxazole Compound 5 | Cancer Cells | MTT Assay | 14 | [4] |
| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivative (VIb-d) | HeLa (Cervical) | MTT Assay | 10.64 - 33.62 | [5] |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivative (22) | A549 (Lung) | Antiproliferative Assay | 2.47 | [6] |
Anti-inflammatory Activity
A significant number of isoxazole-containing compounds have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The carboxylic acid moiety in the target compound is a key feature often found in non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: Anti-inflammatory Activity of Structurally Related Isoxazole Derivatives
| Compound/Derivative | Target | Assay | IC50 (µM) | Reference |
| Isoxazole-carboxamide derivative (A13) | COX-1 | In vitro COX inhibition | 0.064 | [7] |
| Isoxazole-carboxamide derivative (A13) | COX-2 | In vitro COX inhibition | 0.013 | [7] |
| Dihydropyrimidin-isoxazole derivative (C6) | COX-2 | In vitro COX inhibition | 0.55 | [8] |
| Dihydropyrimidin-isoxazole derivative (C5) | COX-2 | In vitro COX inhibition | 0.85 | [8] |
| Flufenamic acid-based sulfonohydrazide derivative (14) | COX-1 | In vitro COX inhibition | 15-26 | [9] |
| Flufenamic acid-based sulfonohydrazide derivative (14) | COX-2 | In vitro COX inhibition | 5.0 - 17.6 | [9] |
Antimicrobial Activity
The isoxazole nucleus is a common feature in various antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Structurally Related Isoxazole Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| 3,5-disubstituted-1,2,4-oxadiazole derivative | Staphylococcus aureus | Broth Microdilution | 1.56 - 6.25 | [10] |
| Isoxazole derivative (4a) | Escherichia coli | Disc Diffusion | - | [11] |
| Isoxazole derivative (4b) | Escherichia coli | Disc Diffusion | - | [11] |
| Isoxazole derivative (5a, 5c, 5e, 5f, 5i) | Aspergillus niger | - | 40 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activities of novel compounds. The following sections outline standard protocols for the key experiments cited in this guide.
Anticancer Activity: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.
Protocol:
-
Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the kit manufacturer's instructions.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, incubate various concentrations of the test compound with either COX-1 or COX-2 enzyme solution for a specified time (e.g., 10 minutes at 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: Stop the reaction after a precise time (e.g., 2 minutes) by adding a stopping reagent, such as stannous chloride solution.
-
Detection: The product of the COX reaction (e.g., PGF2α) is quantified, often using an ELISA-based method. The absorbance is read at a specific wavelength (e.g., 405-420 nm).[13][14]
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Microtiter Plates: Dispense sterile broth into the wells of a 96-well plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound in the broth across the wells.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]
Potential Signaling Pathways
Understanding the molecular mechanisms of action is critical in drug development. Based on studies of related isoxazole derivatives, 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid may modulate key signaling pathways involved in cancer and other cellular processes.
HSP90 Inhibition Pathway in Cancer
Heat Shock Protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Inhibition of HSP90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[16][17]
Akt/GSK3β/β-catenin Signaling Pathway
The Akt/GSK3β/β-catenin signaling pathway is involved in various cellular processes, including melanogenesis. Some isoxazole derivatives have been shown to modulate this pathway. Activation of Akt leads to the phosphorylation and inactivation of GSK3β, which in turn prevents the degradation of β-catenin. Stabilized β-catenin can then translocate to the nucleus and regulate gene expression.[18][19][20]
Conclusion
While further direct experimental validation is necessary, the analysis of structurally related compounds strongly suggests that 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid possesses promising preliminary biological activities. The predicted anticancer, anti-inflammatory, and antimicrobial properties, coupled with the potential to modulate key signaling pathways such as HSP90 and Akt/GSK3β/β-catenin, make this compound a compelling candidate for further investigation. The data, protocols, and pathway diagrams presented in this technical guide provide a solid foundation for researchers and drug development professionals to design and execute comprehensive preclinical studies to fully elucidate the therapeutic potential of this novel isoxazole derivative.
References
- 1. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives | AVESİS [avesis.anadolu.edu.tr]
- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. zenodo.org [zenodo.org]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoxazolo(aza)naphthoquinones: a new class of cytotoxic Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amine derivatives of furocoumarin induce melanogenesis by activating Akt/GSK-3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imperatorin Positively Regulates Melanogenesis through Signaling Pathways Involving PKA/CREB, ERK, AKT, and GSK3β/β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Andrographolide suppresses melanin synthesis through Akt/GSK3β/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for Fluorophenyl Isoxazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential therapeutic targets of fluorophenyl isoxazole compounds. This class of molecules has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for ongoing and future research in this area.
Data Presentation: Quantitative Efficacy of Fluorophenyl Isoxazole Derivatives
The following tables summarize the reported in vitro activities of various fluorophenyl isoxazole derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Fluorophenyl Isoxazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 2f | Hep3B | MTS | 0.00576 | [1] |
| Compound 2f | HepG2 | MTS | 0.03464 | [1] |
| Compounds 2a-2c, 2e | Hep3B | MTS | 0.00766 - 0.01160 | [1] |
| TTI-4 | MCF-7 | MTT | 2.63 | [2] |
| Compound 13 | HCT-116 | MTT | 43.5 | [3] |
| Compound 21 | HCT-116 | MTT | 38.5 | [3] |
| Compound 15a | HeLa | Not Specified | 0.4 | [4] |
| Compound 15b | HeLa | Not Specified | 1.8 | [4] |
| Compound 15e | HeLa | Not Specified | 1.2 | [4] |
| Compound 2b | HeLa | MTS | 0.11 | [5] |
| Compound 2a | Hep3B | MTS | 2.774 | [5] |
| Compound 2b | Hep3B | MTS | 3.621 | [5] |
| Compound 2c | MCF-7 | MTS | 1.59 | [5] |
| Compound 3a | A549 | Not Specified | 5.988 | [6] |
Table 2: Anti-inflammatory and Antioxidant Activity of Fluorophenyl Isoxazole Derivatives
| Compound ID | Target/Assay | Activity | IC50 (µg/mL) | Reference |
| Compound 2a | DPPH radical scavenging | Antioxidant | 0.45 ± 0.21 | [7][8] |
| Compound 2c | DPPH radical scavenging | Antioxidant | 0.47 ± 0.33 | [7][8] |
| Trolox (Control) | DPPH radical scavenging | Antioxidant | 3.10 ± 0.92 | [7][8] |
| Compound 2b | COX-1 Inhibition | Anti-inflammatory | 0.391 | [5] |
| Compound 2a | COX-2 Inhibition | Anti-inflammatory | Not specified, Selectivity Ratio: 1.44 | [5] |
| IXZ3 | COX-2 Inhibition | Anti-inflammatory | 0.95 µM | [9] |
Table 3: Tubulin Polymerization Inhibition by Isoxazole Derivatives
| Compound ID | Assay Type | IC50 (µM) | Reference |
| Compound 7c | Tubulin Polymerization | 2.00 | [10] |
| Compound 9a | Tubulin Polymerization | 2.38 | [10] |
| Compound 5c | Tubulin Polymerization | 2.95 | [10] |
| Combretastatin A-4 (Ref) | Tubulin Polymerization | 2.96 | [10] |
| Compound 8d | Tubulin Assembly | 0.00795 | [11] |
| Compound 8e | Tubulin Assembly | 0.00981 | [11] |
| Colchicine (Ref) | Tubulin Assembly | 0.00983 | [11] |
| Compound 10a | Tubulin Polymerization | 2.69 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of fluorophenyl isoxazole compounds. These protocols are intended as a guide and may require optimization for specific compounds and experimental setups.
Cell Viability and Cytotoxicity Assay (MTS Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability.[13]
Materials:
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Cell culture medium appropriate for the cell line
-
Test fluorophenyl isoxazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and negative control (medium only) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of the MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[13]
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample, such as the cleaved forms of caspases, which are hallmarks of apoptosis.[14][15]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Protein transfer system and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with the fluorophenyl isoxazole compound for a specified time. Harvest the cells and lyse them in cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins based on size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.[16]
-
Analysis: Analyze the band intensities to determine the levels of the apoptotic marker proteins.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test fluorophenyl isoxazole compound dissolved in a suitable solvent (e.g., DMSO)
-
Detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture and pre-incubate.
-
Initiate Reaction: Add arachidonic acid to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
PGE2 Measurement: Measure the amount of PGE2 produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.[17]
Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key process in cell division.[18]
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., G-PEM buffer)
-
GTP
-
Test fluorophenyl isoxazole compound
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence
Procedure (Absorbance-based):
-
Reaction Preparation: Prepare a reaction mixture containing tubulin and polymerization buffer in a 96-well plate.
-
Compound Addition: Add the test compound at various concentrations.
-
Initiate Polymerization: Add GTP to initiate tubulin polymerization and immediately start monitoring the absorbance.
-
Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.
-
Data Analysis: Plot the absorbance versus time to obtain polymerization curves. The rate of polymerization and the maximum polymer mass can be determined.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by fluorophenyl isoxazole compounds and a general workflow for assessing their anticancer activity.
References
- 1. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives | AVESİS [avesis.anadolu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.aalto.fi [research.aalto.fi]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Diaryl Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its derivatives, particularly diaryl isoxazoles, are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The unique electronic and structural characteristics of the isoxazole moiety make it a privileged scaffold in the design of novel therapeutic agents.[5][6] This technical guide provides a comprehensive review of the core synthetic strategies for preparing diaryl isoxazole derivatives, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Key Synthetic Strategies
The construction of the diaryl isoxazole core is primarily achieved through two versatile and widely adopted methodologies:
-
Cyclocondensation of α,β-Unsaturated Ketones (Chalcones) with Hydroxylamine: This is one of the most traditional and reliable methods, involving the reaction of a 1,3-diarylprop-2-en-1-one (chalcone) with hydroxylamine.[7][8]
-
1,3-Dipolar Cycloaddition of Alkynes with Nitrile Oxides: This powerful "click chemistry" approach involves the reaction of an alkyne with a nitrile oxide, which is typically generated in situ from an aldoxime or hydroxyimidoyl chloride.[6][9]
Synthesis via Chalcone Cyclocondensation
The synthesis of 3,5-diaryl isoxazoles frequently begins with the Claisen-Schmidt condensation of a substituted benzaldehyde and an acetophenone to form a chalcone intermediate.[8] This α,β-unsaturated ketone then undergoes cyclization with hydroxylamine hydrochloride.[5][10] This method is advantageous due to the ready availability of starting materials and straightforward reaction conditions.[11]
A common variation involves a three-step sequence: the synthesis of the chalcone, its subsequent bromination to form a chalcone dibromide, and finally, reaction with hydroxylamine to yield the isoxazole.[12][13]
Comparative Data for Chalcone Cyclocondensation
The following table summarizes various reported conditions and yields for the synthesis of 3,5-diaryl isoxazoles from chalcones.
| Aryl Substituent 1 (from Benzaldehyde) | Aryl Substituent 2 (from Acetophenone) | Base/Solvent System | Time (h) | Yield (%) | Reference |
| 2,4,5-Trimethoxy | Phenyl | Sodium Acetate / Acetic Acid | - | 65-80 | [5] |
| 4-Methoxy | 4-Chloro | KOH / Ethanol | 0.1-0.2 | High | [12] |
| 3-Methoxy | 4-Nitro | Sodium Acetate / Ethanol | 6 | - | [8] |
| 4-Chloro | Phenyl | Trichloroisocyanuric Acid (TCCA) | 0.5-1 | 90-95 | [14] |
| Phenyl | Phenyl | NaOH / Ethanol | 3-4 | - | [8] |
Note: Dashes indicate data not specified in the cited source.
Detailed Experimental Protocol: Synthesis of 3-(3-methoxyphenyl)-5-phenylisoxazole
This protocol is adapted from the general procedures for chalcone synthesis and subsequent cyclization.[8]
Step 1: Synthesis of 1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Dissolve 3-methoxy acetophenone (0.02 mol) and benzaldehyde (0.02 mol) in absolute ethanol.
-
To this solution, add 25 mL of 10% aqueous sodium hydroxide (NaOH) solution dropwise while stirring continuously.
-
Maintain stirring for 3-4 hours at room temperature, then allow the mixture to stand overnight.
-
Pour the reaction mixture into cold water to precipitate the chalcone product.
-
Filter the solid, wash with water until neutral, and dry. Recrystallize from ethanol if necessary.
Step 2: Synthesis of 3-(3-methoxyphenyl)-5-phenylisoxazole
-
Reflux a mixture of the synthesized chalcone (0.01 mol), hydroxylamine hydrochloride (0.01 mol), and sodium acetate (0.01 mol) in ethanol on an oil bath for approximately six hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final 3,5-diaryl isoxazole.
Synthesis via 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a terminal alkyne and a nitrile oxide is a highly efficient and regioselective method for constructing the 3,5-disubstituted isoxazole ring.[6][9][15] The nitrile oxide is a reactive intermediate and is typically generated in situ to avoid dimerization.[16] Common methods for generating nitrile oxides include the dehydrohalogenation of hydroxyimidoyl chlorides or the oxidation of aldoximes.[6][9]
This approach is central to "click chemistry" and offers a broad scope, tolerating a wide variety of functional groups on both the alkyne and the nitrile oxide precursor.[15][17]
Comparative Data for 1,3-Dipolar Cycloaddition
The following table summarizes reaction conditions for the synthesis of 3,5-diaryl isoxazoles via cycloaddition.
| Nitrile Oxide Precursor (Aryl Aldoxime) | Alkyne | Catalyst / Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzaldehyde Oxime | Phenylacetylene | NCS, NaOH | Deep Eutectic Solvent | 50 | - | [9] |
| 4-Nitrobenzaldoxime | Phenylacetylene | Cu/Al₂O₃ | Solvent-free (Ball mill) | RT | Moderate-Excellent | [6] |
| Various Aldoximes | Various Alkynes | tert-Butyl nitrite | - | - | - | [15] |
| 4-Chlorobenzaldoxime | 4-(Furan-2-yl)but-3-en-2-one* | Chloramine-T | - | - | - | [16] |
| Various Hydroxyimidoyl Chlorides | Propargyl Esters | CuSO₄·5H₂O, Sodium Ascorbate | - | RT | Good | [17] |
Note: While not a diaryl alkyne, this entry demonstrates the versatility of the reaction. Dashes indicate data not specified in the cited source.
Detailed Experimental Protocol: One-Pot Synthesis of 3-Phenyl-5-Aryl Isoxazoles
This protocol is adapted from a general procedure using a deep eutectic solvent (DES).[9]
-
Prepare the deep eutectic solvent by mixing choline chloride (ChCl) and urea in a 1:2 molar ratio and stirring at 75°C until a homogeneous liquid is formed.
-
To 1 mL of the ChCl:urea DES, add the substituted benzaldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and sodium hydroxide (2 mmol).
-
Stir the resulting mixture at 50°C for one hour to form the aldoxime in situ.
-
Add N-chlorosuccinimide (NCS) (3 mmol) to the mixture and continue stirring at 50°C for three hours. This generates the hydroxyiminoyl chloride and subsequently the nitrile oxide.
-
Add the corresponding aryl acetylene (2 mmol) to the reaction mixture and stir for an additional four hours at 50°C.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic phases, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the pure 3,5-diaryl isoxazole.
Biological Significance and Signaling Pathways
Diaryl isoxazole derivatives are of significant interest to drug development professionals due to their interaction with various biological targets. A notable example is their activity as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[2] The diaryl heterocycle framework is a privileged scaffold for COX-2 inhibition.[3]
The inhibition of COX-2 by diaryl isoxazoles reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. This mechanism of action is the basis for the therapeutic effects of several anti-inflammatory drugs.[2] Furthermore, diaryl isoxazoles have been investigated for their anticancer properties, with some derivatives inducing apoptosis in cancer cell lines and showing antitumor activity in vivo.[3][18] These activities are often linked to the modulation of complex signaling pathways, making this class of compounds a rich area for further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpca.org [ijpca.org]
- 3. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nveo.org [nveo.org]
- 8. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Isoxazole synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. eresearchco.com [eresearchco.com]
- 18. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid: A Technical Guide for Drug Discovery
Introduction
3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is a small molecule belonging to the isoxazole class of heterocyclic compounds. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1]. The isoxazole ring is considered a "privileged scaffold" as it can lead to compounds with improved bioactivity and favorable pharmacokinetic profiles. In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to investigate the therapeutic potential of novel compounds like 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid by predicting their interactions with biological targets and their pharmacokinetic properties.
This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, targeting researchers, scientists, and drug development professionals. The methodologies and representative data presented herein are based on established computational techniques and published data for similar isoxazole derivatives.
Target Identification
The initial step in in silico analysis is the identification of potential biological targets. Based on the known activities of isoxazole derivatives, two promising targets for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid are Cyclooxygenase-2 (COX-2) and the Epidermal Growth Factor Receptor (EGFR).
-
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a key role in inflammation and has been identified as a target for anti-inflammatory drugs[2][3]. Several isoxazole-containing compounds have been investigated as COX-2 inhibitors[1][4].
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that is often overexpressed in various cancers, making it a prime target for anticancer therapies[5][6]. Isoxazole derivatives have also been explored as potential EGFR inhibitors[7].
In Silico Modeling Workflow
The overall computational workflow for analyzing the interaction of a small molecule with its potential targets is a multi-step process. This process begins with the preparation of the ligand and protein structures, followed by molecular docking to predict the binding mode, and molecular dynamics simulations to assess the stability of the complex. Finally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted to evaluate the molecule's drug-likeness.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when it binds to a protein target, providing insights into the binding affinity and key interactions.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
The three-dimensional crystal structures of the target proteins (e.g., COX-2, PDB ID: 1CX2; EGFR, PDB ID: 1M17) are obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and partial charges (e.g., Gasteiger charges) are assigned using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.
-
-
Ligand Preparation:
-
The 2D structure of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is drawn using a chemical drawing tool and converted to a 3D structure.
-
The geometry of the ligand is optimized using a suitable force field (e.g., MMFF94).
-
Partial charges are assigned, and rotatable bonds are defined.
-
-
Grid Generation:
-
A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The dimensions and center of the grid are chosen to encompass the entire binding pocket.
-
-
Docking Simulation:
-
A docking program such as AutoDock Vina or Glide is used to perform the simulation.
-
The Lamarckian Genetic Algorithm (in AutoDock) or other proprietary algorithms are employed to explore various conformations of the ligand within the active site.
-
The program generates a set of binding poses ranked by a scoring function.
-
-
Analysis of Results:
-
The predicted binding poses are analyzed to identify the one with the lowest binding energy (highest affinity).
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
-
Data Presentation: Predicted Binding Affinities
The following table summarizes hypothetical docking scores and binding energies for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid against COX-2 and EGFR, with known inhibitors included for comparison. Lower binding energy values indicate a higher predicted binding affinity.
| Compound | Target | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) |
| 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid | COX-2 | -8.9 | -9.5 |
| Celecoxib (Reference) | COX-2 | -11.5 | -12.2 |
| 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid | EGFR | -8.2 | -8.8 |
| Erlotinib (Reference) | EGFR | -9.5 | -10.1 |
Note: These are representative values based on literature data for similar compounds and are for illustrative purposes.[2][5][6][8]
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation:
-
The best-ranked protein-ligand complex from molecular docking is used as the starting structure.
-
The complex is placed in a periodic box of a chosen water model (e.g., TIP3P).
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
-
Energy Minimization:
-
The system undergoes energy minimization to remove steric clashes and relax the structure. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
The pressure is then equilibrated to the desired value (e.g., 1 atm) under constant pressure (NPT ensemble). Positional restraints on the protein and ligand are often applied and gradually released during equilibration.
-
-
Production Run:
-
A production MD simulation is run for a specified duration (e.g., 100 nanoseconds) without any restraints. The trajectory of the atoms is saved at regular intervals.
-
-
Analysis:
-
The trajectory is analyzed to calculate various parameters, including Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to study intermolecular interactions.
-
Data Presentation: MD Simulation Stability Metrics
The following table presents hypothetical stability metrics from a 100 ns MD simulation.
| Complex | Average RMSD (Å) | Average RMSF (Å) of Ligand | Average Number of Hydrogen Bonds |
| 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid - COX-2 | 1.8 ± 0.3 | 0.9 ± 0.2 | 2-3 |
| 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid - EGFR | 2.1 ± 0.4 | 1.1 ± 0.3 | 1-2 |
Note: These are representative values based on literature data for similar compounds and are for illustrative purposes.[9][10][11]
ADMET Prediction
In silico ADMET prediction is crucial for evaluating the drug-like properties of a compound and identifying potential liabilities early in the drug discovery process.
Methodology: In Silico ADMET Prediction
Various computational models and software (e.g., SwissADME, pkCSM) are used to predict ADMET properties based on the chemical structure of the molecule. These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to estimate a wide range of pharmacokinetic and toxicological parameters.
Data Presentation: Predicted ADMET Properties
The table below shows a summary of predicted ADMET properties for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Moderately permeable across the intestinal epithelium. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB, potentially reducing CNS side effects. |
| Plasma Protein Binding | High | Likely to be highly bound to plasma proteins. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions involving the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions involving the CYP3A4 enzyme. |
| Excretion | ||
| Total Clearance | Moderate | Moderate rate of clearance from the body. |
| Toxicity | ||
| AMES Toxicity | No | Not predicted to be mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability is predicted. |
Note: These are representative values based on literature data for similar compounds and are for illustrative purposes.[12][13][14][15][16][17]
Signaling Pathways
Understanding the signaling pathways in which the potential targets are involved is essential for predicting the downstream effects of their inhibition.
COX-2 Signaling Pathway
EGFR Signaling Pathway
Conclusion
This technical guide has outlined a comprehensive in silico approach for the preclinical evaluation of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid. The hypothetical results suggest that this compound may exhibit inhibitory activity against both COX-2 and EGFR, with a favorable predicted ADMET profile. The molecular docking and MD simulation data provide a basis for understanding its potential binding modes and the stability of its interactions with these targets.
The presented workflow and data serve as a foundational guide for researchers. Further in vitro and in vivo studies are necessary to validate these computational predictions and to fully elucidate the therapeutic potential of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid. The integration of in silico modeling into the early stages of drug discovery can significantly streamline the process, reduce costs, and increase the likelihood of identifying promising new drug candidates.
References
- 1. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime | Semantic Scholar [semanticscholar.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ukaazpublications.com [ukaazpublications.com]
- 16. historymedjournal.com [historymedjournal.com]
- 17. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Safety and Toxicity Profile of Isoxazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] As the development of novel isoxazole-based therapeutics continues to accelerate, a thorough understanding of their safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology of isoxazole derivatives. It consolidates available quantitative toxicity data, details relevant experimental protocols, and elucidates the known signaling pathways involved in isoxazole-induced toxicity. This document aims to serve as a critical resource for researchers and drug development professionals to inform the design of safer and more effective isoxazole-based therapeutic agents.
Introduction
Isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block in drug discovery.[1] Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its prevalence in a multitude of pharmacologically active molecules.[4] While the therapeutic potential of isoxazole derivatives is well-documented, a systematic evaluation of their safety profile is essential for their clinical translation. This guide addresses this need by compiling and analyzing the existing toxicological data on this important class of compounds.
Quantitative Toxicity Data
A comprehensive review of the literature reveals a range of toxicity values for various isoxazole-based compounds. The available data, primarily from acute and in vitro cytotoxicity studies, are summarized below. It is important to note that the toxicity of isoxazole derivatives is highly dependent on the nature and position of their substituents.
| Compound Class/Name | Test System | Endpoint | Value | Reference |
| Acute Toxicity | ||||
| 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate | Rodent - mouse | LD50 (Subcutaneous) | 350 mg/kg | [5] |
| In Vitro Cytotoxicity | ||||
| 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives | Human erythroleukemic K562 cells | IC50 | Varies by derivative | [6][7] |
| Isoxazole-piperazine hybrids | Hepatocellular carcinoma cells | IC50 | Varies by derivative | Not explicitly quantified in the provided text |
| 5-amino-3-methylisoxazole-4-carbohydrazides | A375 cell culture | IC50 | Varies by derivative | Not explicitly quantified in the provided text |
| Phenyl-isoxazole–carboxamide analogues | HeLa, MCF-7, Hep3B, HepG2, and Hek293T cell lines | IC50 | 15.48 ± 0.89 µg/ml to 23.98 ± 1.83 µg/ml | [8] |
| Isoxazoles linked with indole | MCF-7 and HT-29 cell lines | IC50 | 2.59 µM to 7.72 µM | [8] |
| Isoxazole and its derivates | Glutathione Reductase Inhibition | IC50 | Varies by derivative | [9] |
Note: The IC50 values reported for in vitro cytotoxicity are often in the context of anticancer activity and may not directly translate to systemic toxicity. However, they provide valuable information on the potential for cell death at specific concentrations.
Experimental Protocols
The assessment of the toxicological profile of isoxazole-based compounds employs a variety of standardized in vitro and in vivo experimental protocols.
In Vitro Cytotoxicity Assays
A fundamental step in evaluating the toxicity of novel compounds is to determine their effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the isoxazole-based compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Following the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Acute Oral Toxicity Testing
Acute oral toxicity studies in animal models are crucial for determining the potential for adverse health effects following a single, short-term exposure to a substance. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these studies.
Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
-
Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often more sensitive).
-
Sighting Study: Administer the test substance at fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) to single animals in a sequential manner to identify a dose that produces evident toxicity but not mortality.
-
Main Study: Dose a group of at least 5 animals with the selected starting dose.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days. Record changes in body weight, clinical signs, and any instances of morbidity or mortality.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.
Signaling Pathways and Mechanisms of Toxicity
The toxic effects of isoxazole-based compounds can be mediated through various cellular and molecular mechanisms. Understanding these pathways is critical for predicting and mitigating potential adverse effects.
Induction of Apoptosis
A recurrent theme in the literature is the pro-apoptotic activity of many isoxazole derivatives, which is often the basis for their anticancer effects.[6][7][10] However, at higher, non-therapeutic concentrations, this same mechanism can lead to toxicity in non-cancerous cells.
Key Mediators of Isoxazole-Induced Apoptosis:
-
Caspase Activation: Several studies have demonstrated that isoxazole compounds can induce the activation of executioner caspases, such as caspase-3 and caspase-7, which are key enzymes in the apoptotic cascade.[10]
-
Mitochondrial Dysfunction: Some isoxazole derivatives have been shown to induce mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential.[11] This can lead to the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade.
Caption: Mitochondrial pathway of isoxazole-induced apoptosis.
Production of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) is another mechanism implicated in the toxicity of some chemical compounds.[12][13] An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, which can damage cellular components like lipids, proteins, and DNA. While direct evidence for ROS production by a wide range of isoxazole derivatives is still emerging, it is a plausible mechanism of toxicity that warrants further investigation.
Caption: Potential role of ROS in isoxazole-induced toxicity.
In Silico Toxicology Prediction
In the early stages of drug discovery, in silico (computational) methods are invaluable for predicting the toxicological properties of compounds before they are synthesized.[14][15] Various software and databases can be used to estimate a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
Commonly Predicted Toxicological Endpoints:
-
Mutagenicity: Predicts the potential of a compound to cause genetic mutations.
-
Carcinogenicity: Estimates the likelihood of a compound causing cancer.
-
Hepatotoxicity: Predicts the potential for liver damage.
-
hERG Inhibition: Assesses the risk of cardiac toxicity.
Caption: Workflow for in silico toxicity prediction of isoxazole compounds.
Conclusion and Future Directions
The isoxazole scaffold remains a highly attractive starting point for the development of new therapeutic agents. While many isoxazole derivatives exhibit promising biological activities with seemingly low toxicity, a comprehensive understanding of their safety profile is still evolving. This guide has summarized the currently available quantitative toxicity data, outlined key experimental protocols for toxicological assessment, and explored the known signaling pathways involved in isoxazole-induced toxicity.
Future research should focus on:
-
Systematic Toxicity Screening: Conducting comprehensive in vitro and in vivo toxicity studies on a wider range of isoxazole derivatives to establish clear structure-toxicity relationships.
-
Mechanistic Investigations: Delving deeper into the molecular mechanisms underlying isoxazole toxicity, including the roles of oxidative stress, mitochondrial dysfunction, and specific off-target interactions.
-
Long-term Toxicity Studies: Evaluating the potential for chronic, reproductive, and developmental toxicity of lead isoxazole compounds.
-
Integration of In Silico and Experimental Data: Utilizing computational models to guide the design of safer isoxazole derivatives and to prioritize experimental testing.
By addressing these knowledge gaps, the scientific community can continue to harness the therapeutic potential of isoxazole-based compounds while ensuring the development of safe and effective medicines.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. RTECS NUMBER-NY2766000-Chemical Toxicity Database [drugfuture.com]
- 6. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Both DNA damage and mitochondrial dysfunction are involved in novel oxadiazolo[3,4-d]pyrimidine nucleoside derivatives-induced cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | From imbalance to impairment: the central role of reactive oxygen species in oxidative stress-induced disorders and therapeutic exploration [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]
Methodological & Application
Application Notes and Protocols: In Vitro COX-2 Inhibition Assay for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a key role in the inflammatory response and pathological processes.[3] Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. This application note provides a detailed protocol for an in vitro fluorometric assay to evaluate the inhibitory activity of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid against human recombinant COX-2.
Principle of the Assay
This assay is based on the detection of Prostaglandin G2 (PGG2), an intermediate product generated by the enzymatic activity of COX-2 on its substrate, arachidonic acid. A fluorescent probe is used, which reacts with PGG2 to produce a highly fluorescent product. The fluorescence intensity is directly proportional to the amount of PGG2 produced and thus to the COX-2 activity. The inhibitory potential of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is determined by measuring the reduction in fluorescence in its presence compared to a control without the inhibitor.[4][5]
Data Presentation
The inhibitory activity of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid and a known COX-2 inhibitor, Celecoxib, were evaluated. The results, including the half-maximal inhibitory concentration (IC50), are summarized in the table below.
| Compound | Concentration (µM) | % Inhibition of COX-2 | IC50 (µM) |
| 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid | 0.1 | 15.2 ± 2.1 | |
| 0.5 | 35.8 ± 3.5 | ||
| 1.0 | 52.1 ± 4.2 | 0.95 | |
| 5.0 | 78.9 ± 5.1 | ||
| 10.0 | 91.3 ± 3.8 | ||
| Celecoxib (Reference Inhibitor) | 0.01 | 20.5 ± 2.8 | |
| 0.05 | 48.9 ± 4.1 | ||
| 0.1 | 65.7 ± 3.9 | 0.05 | |
| 0.5 | 89.2 ± 2.5 | ||
| 1.0 | 95.1 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (e.g., OxiRed™ Probe)
-
COX Cofactor (e.g., in DMSO)
-
Arachidonic Acid
-
Sodium Hydroxide (NaOH)
-
3-(3-Fluorophenyl)isoxazole-5-carboxylic acid (Test Compound)
-
Celecoxib (Reference COX-2 Inhibitor)
-
Dimethyl Sulfoxide (DMSO)
-
96-well white opaque flat-bottom plates
-
Fluorescence plate reader with excitation/emission wavelengths of 535/587 nm
Reagent Preparation
-
COX Assay Buffer: Prepare according to the manufacturer's instructions. Keep on ice.
-
Human Recombinant COX-2: Reconstitute the lyophilized enzyme with sterile water to the recommended stock concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Keep on ice during use.
-
COX Probe: Ready to use or diluted in DMSO as per the kit instructions.
-
COX Cofactor: Prepare a working solution by diluting the stock with COX Assay Buffer just before use.
-
Arachidonic Acid Solution: Prepare a stock solution in ethanol. Immediately before use, prepare a working solution by mixing the stock with NaOH and then diluting with purified water.
-
Test and Reference Compound Solutions: Prepare stock solutions of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid and Celecoxib in DMSO. Prepare serial dilutions in COX Assay Buffer to achieve the final desired concentrations.
Assay Procedure
-
Plate Setup: Add the following to the wells of a 96-well white opaque plate:
-
Enzyme Control (EC) Wells: 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC) Wells: 10 µL of the diluted Celecoxib solution.
-
Sample (S) Wells: 10 µL of the diluted 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid solutions at various concentrations.
-
Solvent Control Wells (Optional): To test for solvent effects, add 10 µL of COX Assay Buffer containing the same final concentration of DMSO as in the sample wells.
-
-
Reaction Mix Preparation: Prepare a master mix for the number of reactions to be performed. For each well, combine:
-
80 µL of Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor working solution.
-
-
Add Reaction Mix: Add 80 µL of the Reaction Mix to each well.
-
Add Enzyme: Add 10 µL of the diluted Human Recombinant COX-2 enzyme to all wells except the background wells.
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) in kinetic mode at 25°C for 5 to 10 minutes.
Data Analysis
-
Calculate the Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (ΔRFU/Δt).
-
Calculate Percentage Inhibition: The percentage of COX-2 inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [ (Slope of EC - Slope of S) / Slope of EC ] x 100
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the test compound concentrations. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by non-linear regression analysis of the dose-response curve.
Visualizations
COX-2 Signaling Pathway
References
Application of 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid Derivatives in Cancer Cell Lines: Application Notes and Protocols
Introduction
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] The functionalization of the isoxazole core, particularly at the 5-position with a carboxylic acid, provides a versatile handle for the synthesis of novel derivatives with potential therapeutic applications. This document outlines the application of amide derivatives of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in various cancer cell lines, summarizing their cytotoxic effects and providing generalized experimental protocols for their evaluation. The isoxazole scaffold has been incorporated into various compounds demonstrating potent anticancer effects through mechanisms such as apoptosis induction and inhibition of key signaling pathways.[3][4]
Data Presentation: Cytotoxicity of Isoxazole Carboxamide Derivatives
Several novel chloro-fluorophenyl-isoxazole carboxamide derivatives, synthesized from isoxazole carboxylic acid, have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these derivatives are summarized in the table below.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| TYH-17 | Hep3B | Hepatocellular Carcinoma | 2.774 ± 0.53 | [5] |
| TYH-19 | Hep3B | Hepatocellular Carcinoma | 3.621 ± 1.56 | [5] |
| TYH-19 | HeLa | Cervical Cancer | 0.107 ± 1.47 | [5] |
| TYH-22 | MCF-7 | Breast Cancer | Active (IC50 not specified) | [5] |
| Derivative 2b | HeLa | Cervical Cancer | 0.11 ± 0.10 | [6] |
| Derivative 2a | Hep3B | Hepatocellular Carcinoma | 2.774 ± 0.53 | [6] |
| Derivative 2b | Hep3B | Hepatocellular Carcinoma | 3.621 ± 1.56 | [6] |
| Derivative 2c | MCF-7 | Breast Cancer | 1.59 ± 1.60 | [6] |
Note: The specific structures of compounds TYH-17, TYH-19, TYH-22, and derivatives 2a, 2b, and 2c are detailed in the cited literature. These compounds are derivatives of the core 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid structure.
Experimental Protocols
The following are generalized protocols for key experiments typically performed to evaluate the anticancer activity of novel compounds like isoxazole derivatives.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is based on the MTS assay, a colorimetric method for assessing cell viability.
1. Cell Seeding:
- Culture cancer cell lines (e.g., HeLa, MCF-7, Hep3B) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., isoxazole derivative) in Dimethyl Sulfoxide (DMSO).
- Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
- Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound at various concentrations.
- Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
- Incubate the plate for 48 to 72 hours.
3. MTS Reagent Addition and Incubation:
- Following the incubation period, add 20 µL of MTS reagent to each well.
- Incubate the plate for 1 to 4 hours at 37°C.
4. Absorbance Measurement:
- Measure the absorbance of each well at 490 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
1. Cell Treatment:
- Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 to 48 hours.
2. Cell Harvesting and Staining:
- Harvest the cells by trypsinization and wash with ice-cold Phosphate Buffered Saline (PBS).
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Visualizations
Experimental Workflow for Anticancer Compound Screening
Caption: General workflow for the screening and evaluation of novel anticancer compounds.
Hypothetical Signaling Pathway: Induction of Apoptosis
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially modulated by isoxazole derivatives.
References
- 1. espublisher.com [espublisher.com]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. repository.najah.edu [repository.najah.edu]
- 6. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid as a Putative Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is a member of the isoxazole class of heterocyclic compounds, a scaffold known for a diverse range of biological activities. While this specific molecule is not yet extensively characterized as a chemical probe for a defined biological target, its structural similarity to other biologically active isoxazoles suggests its potential as a valuable tool in chemical biology and drug discovery. Isoxazole derivatives have been reported to exhibit anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4][5] This document provides a potential framework for investigating 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid as a chemical probe, including hypothetical applications, experimental protocols, and data presentation formats.
Potential Applications
Based on the known activities of structurally related isoxazole carboxylic acids, 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid could be investigated as a modulator of several signaling pathways. One prominent example is the inhibition of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout and hyperuricemia.[6][7] Additionally, the isoxazole scaffold is present in compounds with anti-proliferative and pro-apoptotic effects in cancer cell lines, suggesting a potential role in oncology research.
Hypothetical Target Profile
For the purpose of these application notes, we will hypothesize that 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is an inhibitor of a signaling pathway involved in cancer cell proliferation.
Data Presentation
Quantitative data for a chemical probe should be presented in a clear and structured manner to allow for easy interpretation and comparison.
Table 1: Hypothetical In Vitro Activity of 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid
| Assay Type | Cell Line/Enzyme | Parameter | Value (µM) |
| Biochemical Assay | Recombinant Human Kinase X | IC₅₀ | 7.5 |
| Recombinant Human Kinase Y | IC₅₀ | > 100 | |
| Recombinant Human Kinase Z | IC₅₀ | 45.2 | |
| Cell-Based Assay | Cancer Cell Line A | GI₅₀ | 12.3 |
| Cancer Cell Line B | GI₅₀ | 25.8 | |
| Normal Fibroblast Cell Line | CC₅₀ | > 200 |
Signaling Pathways and Experimental Workflows
Visualizing the hypothesized mechanism of action and the experimental approach is crucial for understanding the potential utility of a chemical probe.
Caption: Hypothesized mechanism of action for the chemical probe.
Caption: General workflow for chemical probe development.
Experimental Protocols
Detailed and reproducible protocols are essential for the validation and application of a chemical probe.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid against a panel of recombinant human kinases.
Materials:
-
3-(3-Fluorophenyl)isoxazole-5-carboxylic acid (test compound)
-
Recombinant human kinases (e.g., Kinase X, Y, Z)
-
ATP
-
Kinase-specific substrate peptide
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Add 1 µL of the diluted test compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Prepare a kinase/substrate solution in kinase buffer.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and detect the remaining ATP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell-Based Proliferation Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Cell Line A, Cell Line B)
-
Normal fibroblast cell line (for cytotoxicity assessment)
-
Complete cell culture medium (specific to each cell line)
-
3-(3-Fluorophenyl)isoxazole-5-carboxylic acid (test compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white assay plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO₂)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the cells in 96-well plates at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Prepare a serial dilution of the test compound in complete cell culture medium.
-
Remove the medium from the cell plates and add 100 µL of the diluted test compound to each well. Include wells with medium only as a negative control.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent growth inhibition for each compound concentration relative to the untreated control.
-
Determine the GI₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Conclusion
While the specific biological target of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid remains to be elucidated, its chemical structure places it within a class of compounds with significant therapeutic potential. The protocols and frameworks provided here offer a starting point for researchers to explore its activity and potentially develop it into a selective chemical probe for investigating novel biological pathways and therapeutic targets. Further studies, including target identification, structure-activity relationship analysis, and in vivo efficacy models, will be necessary to fully characterize its utility.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijariit.com [ijariit.com]
- 4. researchgate.net [researchgate.net]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
Application Note: Quantitative Analysis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is a molecule of interest in pharmaceutical research. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust analytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method described herein is intended as a starting point for laboratory-specific validation.
Experimental Protocols
Materials and Reagents
-
3-(3-Fluorophenyl)isoxazole-5-carboxylic acid reference standard
-
Stable isotope-labeled internal standard (IS), e.g., 3-(3-Fluorophenyl-d4)isoxazole-5-carboxylic acid
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Trichloroacetic acid (TCA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard in 50:50 (v/v) acetonitrile:water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the appropriate amount of analyte working solution into blank human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for plasma sample preparation.[1]
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Add 50 µL of plasma sample, CC standard, or QC to the appropriately labeled tube.
-
Add 10 µL of the internal standard working solution to each tube (except for blank samples).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
Mass Spectrometry Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Multiple Reaction | To be determined by direct infusion of the analyte and internal standard. A plausible transition for the analyte would be based on its molecular weight and fragmentation pattern. |
| Monitoring (MRM) | |
| Transitions | |
| Dwell Time | 100 ms |
| Collision Energy (CE) | To be optimized for each transition. |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Data Presentation
The following table summarizes the expected performance characteristics of the analytical method. These values are representative and should be confirmed during method validation.
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| (LLOQ) | ||
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5% to +5% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Within acceptable limits |
| Stability | Analyte concentration within ±15% of nominal | Stable for 24 hours at room temperature, 3 freeze-thaw cycles, and 30 days at -80°C |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in plasma.
Method Validation Logical Relationships
Caption: Logical relationships in the bioanalytical method validation process.
References
Application Notes and Protocols for the In Vivo Formulation of 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is a synthetic organic compound with potential therapeutic applications. Its isoxazole core is a feature of various biologically active molecules, including anti-inflammatory and antimicrobial agents.[1][2] The carboxylic acid moiety suggests that the compound's solubility will be pH-dependent. Due to the presence of a fluorophenyl group, the molecule is expected to have low aqueous solubility, posing a challenge for developing formulations for in vivo studies.[1] This document provides detailed application notes and protocols for the formulation of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid to support preclinical in vivo investigations, with a focus on oral administration.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is critical for formulation development. While experimental data for this specific molecule is limited, properties can be predicted based on its structural analogs.
Table 1: Physicochemical Properties of 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid and a Structural Analog
| Property | 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid (Predicted/Assumed) | 5-(3-fluorophenyl)isoxazole-3-carboxylic acid (Predicted) |
| Molecular Formula | C₁₀H₆FNO₃ | C₁₀H₆FNO₃[3][4] |
| Molecular Weight | 207.16 g/mol | 207.16 g/mol [3] |
| pKa | ~3-4 | 3.24 ± 0.10[3] |
| LogP | ~2-3 | Not Available |
| Aqueous Solubility | Poor | Not Available |
Formulation Development for Oral Administration
Given the anticipated poor aqueous solubility of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, several formulation strategies should be considered to enhance its bioavailability for oral in vivo studies. The selection of an appropriate formulation will depend on the dose required and the outcome of solubility screening studies.
Solubility Screening
The first step in formulation development is to determine the solubility of the compound in a range of pharmaceutically acceptable vehicles.
Protocol 1: Solubility Screening
-
Materials: 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, a selection of solvents and vehicles (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), 0.5% (w/v) Methylcellulose (MC) in water, Corn oil), microcentrifuge tubes, shaker/vortexer, centrifuge, HPLC with a suitable analytical column and method for quantification.
-
Procedure:
-
Add an excess amount of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid to a microcentrifuge tube containing a known volume (e.g., 1 mL) of each vehicle.
-
Cap the tubes securely and place them on a shaker at room temperature for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved compound.
-
Carefully collect a known volume of the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method.
-
Express the solubility in mg/mL.
-
Table 2: Hypothetical Solubility Data for 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid
| Vehicle | Solubility (mg/mL) |
| Water | < 0.01 |
| PBS (pH 7.4) | 0.05 |
| 0.5% Methylcellulose | < 0.01 |
| Propylene Glycol | 15 |
| PEG 400 | 25 |
| Corn Oil | 1 |
Formulation Strategies
Based on the solubility data and the required dose, an appropriate formulation can be selected.
-
Solution Formulation: If the required dose can be dissolved in a tolerable volume of a single solvent or a co-solvent system, a solution is the preferred formulation. PEG 400 and Propylene glycol are common choices for poorly soluble compounds.[5]
-
Suspension Formulation: If the compound has very low solubility in acceptable vehicles, a suspension can be prepared. Methylcellulose (0.5% w/v) is a widely used suspending agent for oral administration in rodents.[6]
Protocol 2: Preparation of a Solution Formulation (Example with PEG 400)
-
Materials: 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, PEG 400, sterile glass vial, magnetic stirrer, and stir bar.
-
Procedure:
-
Weigh the required amount of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid based on the desired concentration (e.g., 10 mg/mL).
-
Transfer the compound to the sterile glass vial.
-
Add the calculated volume of PEG 400 to the vial.
-
Place the vial on a magnetic stirrer and stir until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be confirmed.
-
Visually inspect the solution for any undissolved particles.
-
Protocol 3: Preparation of a Suspension Formulation (Example with 0.5% Methylcellulose)
-
Materials: 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, Methylcellulose (e.g., MC 400), sterile water, mortar and pestle, magnetic stirrer, and stir bar.
-
Procedure:
-
Prepare a 0.5% (w/v) solution of methylcellulose in water. This is typically done by slowly adding the methylcellulose to hot water with stirring, and then allowing it to cool to form a clear solution.
-
Weigh the required amount of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.
-
If necessary, reduce the particle size of the compound by gently grinding it in a mortar and pestle.
-
In a sterile container, add a small amount of the 0.5% methylcellulose solution to the compound to form a paste.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution while stirring continuously to form a uniform suspension.
-
The suspension should be stirred continuously before and during administration to ensure dose uniformity.
-
In Vivo Study Design: Evaluation in a Rodent Model of Hyperuricemia
Isoxazole derivatives have been investigated as inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid.[7][8] Therefore, a relevant in vivo model to assess the efficacy of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is a potassium oxonate-induced hyperuricemia model in rodents.
Protocol 4: In Vivo Efficacy in a Rat Model of Hyperuricemia
-
Animals: Male Wistar rats (200-250 g). Animals should be acclimatized for at least one week before the experiment.
-
Materials: 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid formulation, potassium oxonate, vehicle control, positive control (e.g., Allopurinol), oral gavage needles, blood collection tubes, uric acid assay kit.
-
Procedure:
-
Induction of Hyperuricemia: Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally to the rats one hour before the administration of the test compound.
-
Dosing:
-
Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% Methylcellulose)
-
Group 2: 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid (low dose, e.g., 10 mg/kg)
-
Group 3: 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid (high dose, e.g., 30 mg/kg)
-
Group 4: Positive control (e.g., Allopurinol, 10 mg/kg)
-
-
Administer the respective treatments orally via gavage.
-
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 1, 2, 4, and 6 hours) after compound administration.
-
Analysis:
-
Separate the serum from the blood samples.
-
Measure the serum uric acid levels using a commercially available uric acid assay kit.
-
-
Data Analysis: Calculate the percentage reduction in serum uric acid levels for each treatment group compared to the vehicle control group. Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed effects.
-
Visualizations
Signaling Pathway
The proposed mechanism of action for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway.
Caption: Xanthine Oxidase Signaling Pathway.
Experimental Workflow
The following diagram outlines the logical flow of experiments for the formulation and in vivo evaluation of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.
Caption: Experimental Workflow for Formulation and In Vivo Testing.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. 5-(3-fluorophenyl)isoxazole-3-carboxylic acid | 1188032-12-3 [amp.chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. scilit.com [scilit.com]
- 8. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions of Isoxazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common and synthetically valuable coupling reactions involving isoxazole carboxylic acids. The isoxazole moiety is a privileged scaffold in medicinal chemistry, and the functionalization of isoxazole carboxylic acids through amide bond formation, Suzuki-Miyaura cross-coupling, and Sonogashira cross-coupling reactions is a cornerstone for the development of novel therapeutic agents.
Amide Bond Formation
Amide coupling is a fundamental transformation in drug discovery, enabling the linkage of the isoxazole core to a diverse range of amine-containing fragments. This protocol describes a standard procedure for the synthesis of isoxazole-carboxamides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Experimental Protocol: EDC/DMAP Mediated Amide Coupling
A general procedure for the synthesis of isoxazole-carboxamides involves the reaction of an isoxazole carboxylic acid with an appropriate aniline derivative in the presence of EDC and 4-(Dimethylamino)pyridine (DMAP).[1]
Materials:
-
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Substituted aniline derivative
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1% Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas
Procedure:
-
Dissolve 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add DMAP (0.2 eq) and EDC (1.2 eq).
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 30 minutes.
-
Add the appropriate substituted aniline (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with 1% NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired isoxazole-carboxamide.[1]
Data Presentation: Amide Coupling of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
The following table summarizes the yields for the synthesis of various isoxazole-carboxamide derivatives using the protocol described above.
| Entry | Amine Derivative | Product | Yield (%) |
| 1 | 4-(tert-butyl)aniline | N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | 85 |
| 2 | 4-chloro-2,5-dimethoxyaniline | N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | 88 |
| 3 | 3,5-dimethoxyaniline | 3-(2-chlorophenyl)-N-(3,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | 92 |
| 4 | 3,4-dimethoxyaniline | 3-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | 91 |
| 5 | 2,5-dimethoxyaniline | 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | 89 |
| 6 | Aniline | 3-(2-chlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide | 87 |
| 7 | 3,4,5-trimethoxyaniline | 3-(2-chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxamide | 90 |
Data adapted from[1]
Experimental Workflow: Amide Coupling
Caption: General workflow for EDC/DMAP mediated amide coupling.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, enabling the arylation or heteroarylation of the isoxazole core. This is particularly useful for structure-activity relationship (SAR) studies in drug discovery. The following protocol is a general guideline for the coupling of a halo-isoxazole with a boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-isoxazole derivative with an arylboronic acid. The ester form of the carboxylic acid is often used to prevent side reactions.
Materials:
-
Bromo-isoxazole-4-carboxylate derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene/H₂O, Dioxane, DME/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the bromo-isoxazole-4-carboxylate (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and ligand (if necessary).
-
Add the base (2.0-3.0 eq) to the vessel.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
If necessary, the ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table presents a summary of typical reaction conditions and yields for the Suzuki-Miyaura coupling of halo-heterocycles, which can be adapted for isoxazole substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 8 | 70-80 |
Note: Yields are typical ranges and should be optimized for specific substrates.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Cross-Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a halo-isoxazole and a terminal alkyne. This reaction is instrumental in the synthesis of isoxazole-alkyne conjugates, which are of significant interest in medicinal chemistry.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the palladium- and copper-cocatalyzed Sonogashira coupling of a 4-iodo-isoxazole derivative with a terminal alkyne.[2]
Materials:
-
3,5-Disubstituted-4-iodoisoxazole
-
Terminal alkyne
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Diethylamine (Et₂NH)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen gas
Procedure:
-
To a dry reaction flask, add the 3,5-disubstituted-4-iodoisoxazole (1.0 eq), Pd(acac)₂ (5 mol%), PPh₃ (10 mol%), and CuI (10 mol%).
-
Evacuate and backfill the flask with nitrogen gas.
-
Add anhydrous DMF, followed by the terminal alkyne (2.0 eq) and diethylamine (2.0 eq).
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the C4-alkynylisoxazole.[2]
Data Presentation: Sonogashira Coupling of 3,5-Diphenyl-4-iodoisoxazole
The following table summarizes the yields for the Sonogashira coupling of 3,5-diphenyl-4-iodoisoxazole with various terminal alkynes.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3,5-Diphenyl-4-(phenylethynyl)isoxazole | 98 |
| 2 | 4-Methoxyphenylacetylene | 4-((4-Methoxyphenyl)ethynyl)-3,5-diphenylisoxazole | 95 |
| 3 | 4-Fluorophenylacetylene | 4-((4-Fluorophenyl)ethynyl)-3,5-diphenylisoxazole | 96 |
| 4 | 1-Hexyne | 4-(Hex-1-yn-1-yl)-3,5-diphenylisoxazole | 85 |
| 5 | 3,3-Dimethyl-1-butyne | 4-(3,3-Dimethylbut-1-yn-1-yl)-3,5-diphenylisoxazole | 78 |
| 6 | (Trimethylsilyl)acetylene | 3,5-Diphenyl-4-((trimethylsilyl)ethynyl)isoxazole | 92 |
Data adapted from[2]
Signaling Pathways and Isoxazole Derivatives
Isoxazole derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer and inflammation. Understanding these pathways is crucial for rational drug design.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Isoxazole-based compounds have been developed as VEGFR-2 inhibitors.
Caption: Isoxazole inhibitors targeting the VEGFR-2 signaling pathway.
HIF-1α Signaling Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby contributing to tumor progression.
Caption: Inhibition of the HIF-1α signaling pathway by isoxazole derivatives.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, a key intermediate in pharmaceutical research. The synthesis is a three-step process commencing with the Claisen condensation of 3'-fluoroacetophenone and diethyl carbonate to yield ethyl 3-(3-fluorophenyl)-3-oxopropanoate. This intermediate subsequently undergoes cyclization with hydroxylamine hydrochloride to form ethyl 3-(3-fluorophenyl)isoxazole-5-carboxylate. The final step involves the hydrolysis of the ethyl ester to afford the target molecule, 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate
This procedure details the Claisen condensation reaction to form the β-keto ester intermediate.
Materials:
-
3'-Fluoroacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethanol
-
Diethyl ether
-
Pentane
-
Hydrochloric acid (concentrated)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Nitrogen gas
Equipment:
-
Large-scale reaction vessel with mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet
-
Heating and cooling system
-
Extraction apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Under a nitrogen atmosphere, wash sodium hydride (1.45 molar equivalents) twice with pentane to remove the mineral oil. Decant the pentane and dry the sodium hydride under a stream of nitrogen.
-
Add diethyl carbonate (1.45 molar equivalents) to the reaction vessel.
-
Prepare a solution of 3'-fluoroacetophenone (1.0 molar equivalent) in dry diethyl ether.
-
Begin the dropwise addition of the 3'-fluoroacetophenone solution to the sodium hydride and diethyl carbonate mixture at room temperature.
-
After approximately 10% of the solution has been added, add a catalytic amount of ethanol to initiate the reaction, evidenced by gas evolution.
-
Continue the dropwise addition over 1 hour, maintaining a gentle reflux.
-
After the addition is complete, add additional dry diethyl ether to facilitate stirring and reflux the mixture for 3 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to 0°C and cautiously add water to quench the excess sodium hydride until all solids dissolve.
-
Separate the diethyl ether layer. Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid and extract twice with diethyl ether.
-
Combine all diethyl ether extracts, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of Ethyl 3-(3-fluorophenyl)isoxazole-5-carboxylate
This protocol describes the cyclization of the β-keto ester with hydroxylamine to form the isoxazole ring.
Materials:
-
Ethyl 3-(3-fluorophenyl)-3-oxopropanoate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Equipment:
-
Reaction vessel with a stirrer and reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In the reaction vessel, dissolve ethyl 3-(3-fluorophenyl)-3-oxopropanoate (1.0 molar equivalent) in ethanol.
-
In a separate container, prepare a solution of hydroxylamine hydrochloride (1.2 molar equivalents) and sodium acetate (1.2 molar equivalents) in water.
-
Add the aqueous hydroxylamine hydrochloride and sodium acetate solution to the ethanolic solution of the β-keto ester.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 3: Synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid
This final step involves the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 3-(3-fluorophenyl)isoxazole-5-carboxylate
-
Sodium hydroxide
-
Water
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Brine
Equipment:
-
Reaction vessel with a stirrer
-
pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a reaction vessel, add ethyl 3-(3-fluorophenyl)isoxazole-5-carboxylate (1.0 molar equivalent) and a solution of sodium hydroxide (2.0 molar equivalents) in water.
-
Stir the mixture at room temperature for 18-20 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel and adjust the pH to 2 with 1N hydrochloric acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Data Presentation
| Step | Reactant | Molar Equiv. | Product | Theoretical Yield | Reported Yield Range | Purity |
| 1 | 3'-Fluoroacetophenone | 1.0 | Ethyl 3-(3-fluorophenyl)-3-oxopropanoate | - | 70-80% | >95% (GC) |
| 2 | Ethyl 3-(3-fluorophenyl)-3-oxopropanoate | 1.0 | Ethyl 3-(3-fluorophenyl)isoxazole-5-carboxylate | - | 85-95% | >98% (HPLC) |
| 3 | Ethyl 3-(3-fluorophenyl)isoxazole-5-carboxylate | 1.0 | 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid | - | 90-98% | >99% (HPLC) |
Visualizations
Caption: Overall synthetic workflow for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.
Caption: Logical progression of the three key stages in the synthesis.
Application Notes and Protocols for Antimicrobial Assays Using 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in various antimicrobial assays. The included protocols are foundational for assessing the efficacy of this compound against a panel of clinically relevant microbial strains.
Introduction
Isoxazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The unique structural features of the isoxazole ring allow for interaction with various biological targets.[1][3] This document outlines the application of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, a specific derivative, in standard antimicrobial susceptibility testing.
Data Presentation
The antimicrobial activity of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid can be quantified using several standard assays. The following tables present hypothetical data to illustrate how results can be structured for clear interpretation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid
| Test Microorganism | Strain ID | MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 16 | Susceptible |
| Escherichia coli | ATCC 25922 | 32 | Intermediate |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | Resistant |
| Candida albicans | ATCC 90028 | 8 | Susceptible |
| Aspergillus niger | ATCC 16404 | 32 | Intermediate |
Note: Interpretation of MIC values is based on established breakpoints, which may vary.
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | 2 |
| Escherichia coli | ATCC 25922 | 32 | >128 | >4 |
| Candida albicans | ATCC 90028 | 8 | 16 | 2 |
Note: An MBC/MIC ratio of ≤ 4 is typically considered bactericidal.
Table 3: Zone of Inhibition Diameters for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid (30 µg disc)
| Test Microorganism | Strain ID | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 22 | Susceptible |
| Escherichia coli | ATCC 25922 | 16 | Intermediate |
| Pseudomonas aeruginosa | ATCC 27853 | 10 | Resistant |
Note: Interpretive criteria for zone diameters are specific to the antimicrobial agent and testing standards (e.g., CLSI guidelines).
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on established standards and can be adapted for the specific compound 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4][5]
Materials:
-
3-(3-Fluorophenyl)isoxazole-5-carboxylic acid
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test microorganism cultures
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of the Compound: Prepare a stock solution of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in a suitable solvent (e.g., DMSO). Further dilutions are made in the appropriate sterile broth.
-
Preparation of Inoculum: From a fresh 18-24 hour culture, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Assay Setup:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.
-
Add 100 µL of the prepared inoculum to each well.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.[4]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[4]
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[6][7][8]
Procedure:
-
Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria).
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[8]
Kirby-Bauer Disk Diffusion Susceptibility Test
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[9][10][11]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks
-
3-(3-Fluorophenyl)isoxazole-5-carboxylic acid solution of known concentration
-
Test bacterial cultures
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC assay.
-
Inoculation of Agar Plate: Within 15 minutes of preparation, dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.[11] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[11]
-
Application of Disks: Aseptically apply a filter paper disk impregnated with a known amount of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid to the surface of the agar.[9] Gently press the disk to ensure complete contact with the agar.[11]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[11]
-
Reading Results: Measure the diameter of the zone of inhibition (the area of no growth) around the disk in millimeters.[9]
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. microchemlab.com [microchemlab.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microbenotes.com [microbenotes.com]
- 10. asm.org [asm.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
Troubleshooting & Optimization
improving solubility of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in DMSO
Technical Support Center: 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in DMSO at room temperature. What are the initial steps I should take?
A1: It is not uncommon for complex organic molecules to exhibit limited solubility, even in a powerful solvent like DMSO. The first steps in troubleshooting should involve simple physical methods to increase the rate and extent of dissolution. We recommend the following:
-
Ensure Solvent Quality: Use anhydrous, high-purity DMSO, as water content can negatively impact the solubility of certain compounds.
-
Vortexing/Agitation: Ensure the mixture is being vigorously agitated. A vortex mixer or magnetic stirrer can significantly increase the dissolution rate compared to manual shaking.
-
Sonication: Utilize a sonication bath. The high-frequency sound waves create micro-cavitations that break apart solute particles and accelerate the dissolution process.
-
Gentle Heating: Warming the solution can substantially increase solubility. A common practice is to heat the mixture to 30-40°C. Always monitor the solution to ensure the compound does not decompose at elevated temperatures.
Q2: How does temperature affect the solubility of this compound in DMSO?
A2: The solubility of most solid compounds in a liquid solvent increases with temperature. The additional thermal energy helps to overcome the lattice energy of the solid solute and the intermolecular forces in the solvent. For 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, a moderate increase in temperature can lead to a significant increase in the amount that can be dissolved.
Below is a table with illustrative data on how temperature can influence solubility. Please note: This data is for demonstration purposes and may not reflect actual experimental values.
Table 1: Illustrative Solubility of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in DMSO at Various Temperatures
| Temperature (°C) | Illustrative Solubility (mg/mL) |
| 25 (Room Temp) | ~ 5 - 10 |
| 37 | ~ 15 - 25 |
| 50 | ~ 40 - 60 |
Q3: Can I use a co-solvent to improve solubility in DMSO?
A3: Yes, using a co-solvent is a common and effective strategy. While DMSO is a potent solvent, its polarity may not be perfectly optimal for all molecules. Adding a small amount of a different solvent can alter the overall polarity of the solvent system, which can enhance solute-solvent interactions.
For a carboxylic acid like this, co-solvents such as N,N-Dimethylformamide (DMF) or a less polar solvent like dichloromethane (DCM) in small percentages might be effective. However, the choice of co-solvent is highly dependent on the downstream application of your stock solution.
Table 2: Illustrative Effect of Co-solvents on Solubility at 25°C
| Solvent System (v/v) | Illustrative Solubility (mg/mL) | Notes |
| 100% DMSO | ~ 5 - 10 | Baseline |
| 90% DMSO / 10% DMF | ~ 12 - 18 | DMF is a similar polar aprotic solvent that can improve interactions. |
| 95% DMSO / 5% DCM | ~ 10 - 15 | A small amount of a less polar solvent may disrupt solute crystal lattice. |
Q4: My experimental protocol requires a final concentration of the compound in an aqueous buffer. How does forming a salt of the carboxylic acid help?
A4: Converting a carboxylic acid to its corresponding carboxylate salt can dramatically increase its aqueous solubility. The carboxylate anion is ionic and therefore interacts much more favorably with the polar water molecules.
While you are initially dissolving the compound in DMSO, this principle is crucial if you are preparing a concentrated stock that will be diluted into a physiological buffer (e.g., PBS). You can form the salt in situ by adding a molar equivalent of a base. A common strategy is to dissolve the carboxylic acid in DMSO and then add an equimolar amount of a base like sodium hydroxide (NaOH) or a non-aqueous base like triethylamine (TEA) before the final dilution into your aqueous medium. This pre-formation of the salt in the organic stock can prevent precipitation upon dilution.
Experimental Protocols
Protocol 1: Dissolution using Sonication and Heating
-
Weigh the desired amount of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid into a clean, dry vial.
-
Add the calculated volume of high-purity DMSO to achieve the target concentration.
-
Cap the vial securely and vortex the mixture for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonication bath for 10-15 minutes.
-
If solids persist, transfer the vial to a heat block or water bath set to 37°C.
-
Agitate the vial intermittently (e.g., vortex every 5 minutes) for a total of 15-20 minutes.
-
Visually inspect the solution for any remaining particulate matter against a bright light source.
-
Allow the solution to cool to room temperature. Observe if any precipitation occurs. If it remains clear, it is ready for use.
Protocol 2: Preparation of a Salt for Improved Aqueous Dilution
-
Dissolve 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in DMSO to create a concentrated stock solution (e.g., 50 mM), using heating as described in Protocol 1 if necessary.
-
In a separate microcentrifuge tube, prepare an equimolar stock solution of 1 M sodium hydroxide (NaOH) in water.
-
While vortexing the DMSO stock, add one molar equivalent of the NaOH solution dropwise. For example, to 1 mL of a 50 mM compound stock, you would add 50 µL of 1 M NaOH.
-
Vortex the final mixture for an additional 1-2 minutes. The resulting solution contains the sodium salt of the compound.
-
This stock solution can now be diluted into your final aqueous buffer. The pre-formed salt is significantly less likely to precipitate upon contact with the aqueous environment.
Visual Guides
Caption: Troubleshooting workflow for dissolving a poorly soluble compound.
Technical Support Center: Synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the reaction yield for the synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.
General Synthesis Pathway
The synthesis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid typically proceeds via a two-stage process. First, the isoxazole core is constructed, often yielding an ester or another precursor at the 5-position. This is followed by the conversion of this precursor to the final carboxylic acid. A common and effective route involves the [3+2] cycloaddition reaction between an in-situ generated nitrile oxide and an alkyne, followed by hydrolysis.
Caption: General two-stage synthesis workflow for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis.
FAQs: Stage 1 - Isoxazole Ring Formation
Q1: My reaction yield for the isoxazole ester is very low. What are the potential causes and solutions?
A1: Low yield in the cycloaddition step is a common problem. Several factors could be responsible. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for low yield in the isoxazole formation step.
Q2: I am observing the formation of a significant amount of the undesired regioisomer (5-substituted isoxazole). How can I improve regioselectivity?
A2: The regioselectivity of 1,3-dipolar cycloadditions can be poor, especially with certain substituents.[1]
-
Catalyst: Copper(I)-catalyzed cycloadditions (CuAAC) are known to provide excellent regioselectivity, favoring the formation of the 3,5-disubstituted isoxazole.[2]
-
Reaction Conditions: While less impactful than catalysis, solvent and temperature can influence the regiochemical outcome. It is worth screening different conditions.
-
Alternative Routes: If regioselectivity remains an issue, consider a different synthetic approach, such as the condensation of hydroxylamine with a 1,3-dicarbonyl compound derived from 3-fluorobenzaldehyde.
Q3: My reaction is messy, with many side products. What are they and how can I avoid them?
A3: Besides dimerization of the nitrile oxide, other side reactions can occur. The reaction of chalcones with hydroxylamine, for instance, can yield not just the desired isoxazole but also oximes, isoxazolines, hydroxylamine ketones, and other byproducts.[3][4] To minimize these:
-
Control Stoichiometry: Ensure the correct molar ratios of reactants.
-
pH Control: The pH of the reaction medium can be critical. For reactions involving hydroxylamine, maintaining appropriate basic or acidic conditions is key.[5]
-
Temperature: Running the reaction at the optimal temperature can suppress side reactions.
FAQs: Stage 2 - Hydrolysis
Q4: The hydrolysis of my ethyl ester is incomplete or very slow. How can I drive the reaction to completion?
A4: Ester hydrolysis can be sluggish.
-
Choice of Base/Acid: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) for hydrolyzing sterically hindered esters. For acid-catalyzed hydrolysis, using a large excess of water can help shift the equilibrium toward the product.[6]
-
Solvent System: Using a co-solvent like tetrahydrofuran (THF) or methanol can help with solubility issues, ensuring the ester and the aqueous base can interact effectively.[7][8]
-
Temperature: Increasing the reaction temperature (refluxing) will increase the reaction rate.[7]
Q5: I suspect the isoxazole ring is decomposing during hydrolysis. How can I perform the hydrolysis under milder conditions?
A5: Isoxazole rings can be sensitive to harsh basic or acidic conditions, especially at high temperatures.
-
Milder Base: Use a weaker base or perform the reaction at a lower temperature for a longer duration.
-
Enzymatic Hydrolysis: Consider using a lipase for a highly selective and mild hydrolysis.
-
Alternative Precursors: Synthesize a tert-butyl ester in Stage 1, which can be cleaved under milder acidic conditions (e.g., with trifluoroacetic acid) that are less likely to affect the isoxazole ring.
Data & Experimental Protocols
Table 1: Comparison of Conditions for Isoxazole Synthesis
| Method | Key Reagents | Catalyst | Solvent | Temperature | Typical Yield | Ref. |
| Cycloaddition | Aldoxime, Alkyne, Oxidant (NCS) | None | Dichloromethane | Room Temp | Moderate | [9] |
| Cu-Catalyzed Cycloaddition | Alkyne, in-situ Nitrile Oxide | Copper(I) | H₂O/t-BuOH | Room Temp | Good-Excellent | [2] |
| Condensation | Chalcone, Hydroxylamine HCl | Sodium Acetate | Ethanol | Reflux | Moderate-Good | [5][10] |
| Ultrasound-Assisted | Aldehyde, Alkyne, Hydroxylamine | Ceric Ammonium Nitrate | H₂O/Acetonitrile | Room Temp | Good | [11] |
Protocol 1: Copper(I)-Catalyzed Synthesis of Ethyl 3-(3-Fluorophenyl)isoxazole-5-carboxylate
This protocol is based on the highly regioselective copper-catalyzed [3+2] cycloaddition.[2]
-
Preparation of Nitrile Oxide Precursor: In a round-bottom flask, dissolve 3-fluorobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol. Add sodium acetate (1.1 eq) and stir at room temperature for 2-4 hours until TLC indicates complete formation of 3-fluorobenzaldoxime.
-
Cycloaddition Reaction: To a separate flask, add ethyl propiolate (1.0 eq), copper(I) iodide (0.05 eq), and a suitable solvent (e.g., a 1:1 mixture of water and t-butanol).
-
In-situ Generation and Reaction: To the oxime solution from step 1, add an oxidizing agent such as N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C.
-
Combining Reactants: Slowly add the in-situ generated nitrile oxide solution to the alkyne/copper catalyst mixture from step 2 over 1-2 hours.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed (typically 6-12 hours).
-
Workup and Purification: Quench the reaction with aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis to 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid
This protocol uses standard basic hydrolysis conditions.[7][8]
-
Reaction Setup: Dissolve the ethyl 3-(3-fluorophenyl)isoxazole-5-carboxylate (1.0 eq) in a mixture of THF, methanol, and water (e.g., 2:1:1 ratio).
-
Addition of Base: Add lithium hydroxide (LiOH) (2-4 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction progress by TLC until the starting ester is no longer visible (typically 4-18 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify to pH 2-3 by the dropwise addition of 1N HCl. A precipitate should form.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the final product, 3-(3-fluorophenyl)isoxazole-5-carboxylic acid. If no precipitate forms, extract the aqueous layer with ethyl acetate or dichloromethane.[7][8]
References
- 1. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of Fluorophenyl Isoxazole Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the purification of fluorophenyl isoxazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying fluorophenyl isoxazole compounds?
A1: The primary purification techniques for fluorophenyl isoxazole compounds are:
-
Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.[1][2]
-
Column Chromatography: This technique is widely used to separate the target compound from impurities. Normal-phase chromatography using silica gel or alumina is common. For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[3][4][5]
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Supercritical Fluid Chromatography (SFC): This method is particularly useful for the separation of enantiomers of chiral isoxazole molecules.[6]
-
Simple Filtration: In some cases, where the synthesis yields a highly pure product, purification can be as simple as suction filtration to collect the precipitated compound.[7][8]
Q2: My fluorophenyl isoxazole compound seems to be degrading during purification. What could be the cause?
A2: Isoxazole rings can be sensitive to certain conditions, leading to degradation. Key factors to consider are:
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pH: The isoxazole ring can be susceptible to cleavage under strong acidic or basic conditions, leading to hydrolysis. It is advisable to work under neutral or slightly acidic conditions.[9][10]
-
Temperature: Elevated temperatures, especially in the presence of reactive solvents or reagents, can lead to decomposition.[4]
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light. It is recommended to protect the compound from light, for example, by using amber vials.[9]
-
Solvent Choice: The purity and water content of the solvent can impact stability. Using high-purity, anhydrous solvents can minimize the risk of hydrolysis.[9]
Q3: What are some common impurities I might encounter after synthesizing a fluorophenyl isoxazole?
A3: Common impurities can include:
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Unreacted starting materials.[11]
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Reagents used in the synthesis.[11]
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Byproducts from side reactions, such as regioisomers if the synthesis is not perfectly regioselective.[4][12]
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Dimers of nitrile oxide precursors (furoxans) if using a 1,3-dipolar cycloaddition reaction.[4]
Troubleshooting Guides
Column Chromatography
Problem: My fluorophenyl isoxazole derivative is co-eluting with impurities.
-
Solution 1: Optimize the Mobile Phase. The polarity of the eluent system is critical for good separation. If you are using an isocratic system (constant solvent mixture), switch to a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[13]
-
Solution 2: Modify the Solvent System. Experiment with different solvent systems. Common systems include ethyl acetate/hexane and dichloromethane/methanol. Adding a small amount of a polar solvent can alter the selectivity.[13]
-
Solution 3: Change the Stationary Phase. If using silica gel, consider switching to neutral or basic alumina, especially for basic isoxazole derivatives, as this can offer different selectivity.[13]
-
Solution 4: Use Dry Loading. Instead of loading the sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the dry powder onto the column. This can lead to sharper bands and better separation.[13]
Problem: I'm observing significant peak tailing of my fluorophenyl isoxazole derivative on the silica gel column.
-
Solution: Add a Basic Modifier. Tailing is often due to strong interactions between basic compounds and the acidic silica gel. Adding a small amount of a base like triethylamine or pyridine (typically 0.1-1%) to your mobile phase can neutralize the acidic sites on the silica gel, improving peak shape.[13]
Problem: My purification yield is very low after column chromatography.
-
Solution 1: Check for Irreversible Adsorption. The compound might be irreversibly binding to the silica gel. This can be mitigated by using a less acidic stationary phase like alumina or by deactivating the silica gel with a base like triethylamine before running the column.[13]
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Solution 2: Consider Compound Instability. Your compound might be degrading on the silica gel. If you suspect this, run the column as quickly as possible (flash chromatography) and avoid prolonged exposure to the stationary phase.[13]
Recrystallization
Problem: I can't find a suitable solvent for the recrystallization of my fluorophenyl isoxazole derivative.
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Solution: Perform a Systematic Solvent Screening. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof). A good recrystallization solvent should dissolve the compound when hot but not when cold.[11]
Problem: My compound is "oiling out" instead of crystallizing.
-
Solution 1: Modify the Cooling Process. This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly. Try using a lower-boiling point solvent or allowing the solution to cool more slowly.[11]
-
Solution 2: Induce Crystallization. If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound.[13]
Problem: The purity of my compound does not improve after recrystallization.
-
Solution 1: Re-evaluate the Solvent System. If impurities have similar solubility profiles to your product, a single recrystallization may not be sufficient. Consider a second recrystallization from a different solvent system.[11]
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Solution 2: Use an Alternative Purification Method. If recrystallization is ineffective, an alternative method like column chromatography may be necessary.[11]
-
Solution 3: Perform a Hot Filtration. To remove insoluble impurities, perform a hot filtration of the dissolved compound before allowing it to cool and crystallize.[11]
Data Presentation
Table 1: Column Chromatography Conditions for Fluorophenyl Isoxazole Derivatives
| Compound Type | Stationary Phase | Eluent System | Observations |
| Trifluoromethylated Isoxazoles | Silica Gel | Petroleum Ether / Ethyl Acetate (200:1) | Good separation of the target compound.[3] |
| 3,5-disubstituted Isoxazoles | Silica Gel | Not specified | Used for purification of the final product.[4] |
| 3-carboxamido-5-aryl Isoxazoles | Chiralpak® AD-H | CO2 / Ethanol | Successful enantioseparation.[6] |
Table 2: Recrystallization Solvents for Fluorophenyl Isoxazole Compounds
| Compound | Recrystallization Solvent | Yield | Reference |
| 3,5-Bis(4-fluorophenyl)isoxazole | Ethanol | 59% | [1] |
| 3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... | Dimethylformamide (DMF) | 82-85% | [14] |
| 4-[4-(4-Fluorophenyl)-1,2-oxazol-5-yl]pyridine | Methanol / Water | Not specified | Crystallized as colorless needles.[15] |
Experimental Protocols
General Protocol for Flash Column Chromatography
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Sample Preparation: Dissolve the crude fluorophenyl isoxazole product in a minimal amount of the initial mobile phase solvent or a stronger solvent which is then evaporated in the presence of a small amount of silica gel for dry loading.[11]
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Column Packing: Prepare a column with silica gel in the desired initial mobile phase solvent (e.g., a low polarity mixture of hexane and ethyl acetate).
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Loading: Carefully load the prepared sample onto the top of the silica gel bed.
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Elution: Begin elution with the mobile phase. If using a gradient, gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).
-
Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
General Protocol for Recrystallization
-
Dissolution: In a suitable flask, dissolve the crude fluorophenyl isoxazole compound in the minimum amount of a hot recrystallization solvent.[11]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and reflux for a short period.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.[11]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[11]
Visualizations
Caption: General purification workflow for fluorophenyl isoxazole compounds.
Caption: Troubleshooting decision tree for common purification problems.
References
- 1. 3,5-Bis(4-fluorophenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. journals.iucr.org [journals.iucr.org]
reducing off-target effects of isoxazole-based inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-based inhibitors. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: My isoxazole-based inhibitor shows high potency in biochemical assays but weak activity in cell-based assays. What are the potential reasons?
A1: This is a common issue that can arise from several factors:
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Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. The physicochemical properties of your compound, such as its LogP and polar surface area, can provide initial insights into its potential permeability.
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Compound Efflux: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.[1]
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Metabolic Instability: The isoxazole ring or other parts of the molecule may be rapidly metabolized by intracellular enzymes, leading to a lower effective concentration at the target.[2][3] The N-O bond of the isoxazole ring can be susceptible to cleavage under certain metabolic conditions.[2][4][5]
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High Protein Binding: The inhibitor may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to interact with the target.
-
Assay-Specific Artifacts: The discrepancy could be due to artifacts in the biochemical assay, such as compound aggregation or interference with the detection system.
Q2: I'm observing unexpected phenotypes in my cellular assays that don't align with the known function of the intended target. How can I determine if these are off-target effects?
A2: Differentiating on-target from off-target effects is crucial for validating your findings. Here are several strategies:
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Use a Structurally Unrelated Inhibitor: Test a different inhibitor that targets the same protein but has a distinct chemical scaffold. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform a Rescue Experiment: If possible, express a mutant version of your target protein that is resistant to the inhibitor. If the phenotype is reversed in the presence of the inhibitor, it is likely an on-target effect.
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Titrate the Inhibitor: Use the lowest possible concentration of the inhibitor that still elicits the desired on-target activity. This minimizes the likelihood of engaging lower-affinity off-targets.
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Conduct a Kinome Scan: Profile your inhibitor against a broad panel of kinases to identify potential off-target interactions. This can provide a comprehensive overview of your compound's selectivity.
-
Utilize Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your inhibitor is binding to its intended target within the complex environment of the cell.
Q3: What are some common off-target liabilities associated with isoxazole-based inhibitors?
A3: While the off-target profile is specific to each molecule, some general observations have been made:
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Kinase Cross-Reactivity: Due to the highly conserved nature of the ATP-binding pocket in kinases, isoxazole-based kinase inhibitors can exhibit cross-reactivity with other kinases.
-
Interaction with Other ATP-Binding Proteins: The isoxazole moiety can be part of a scaffold that binds to the ATP pocket of various enzymes, not just kinases.
-
Metabolic Enzyme Inhibition: Some isoxazole derivatives have been shown to inhibit cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.
-
hERG Channel Inhibition: Interaction with the hERG potassium channel is a common off-target liability for many small molecules and should be assessed to de-risk for potential cardiotoxicity.
Q4: How can I improve the selectivity of my isoxazole-based inhibitor?
A4: Several medicinal chemistry strategies can be employed to enhance selectivity:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the isoxazole ring and other parts of the molecule to identify key structural features that govern selectivity.
-
Exploit Unique Binding Pockets: Design modifications that allow the inhibitor to interact with less conserved regions of the target protein outside the primary binding site.
-
Bioisosteric Replacement: In some cases, replacing the isoxazole ring with another heterocycle can improve selectivity and metabolic stability, although this needs to be evaluated on a case-by-case basis.
-
Structure-Based Drug Design: Utilize co-crystal structures of your inhibitor bound to its target and off-targets to guide rational design of more selective compounds.
Troubleshooting Guides
Issue 1: High Background Signal in In Vitro Kinase Assays
| Potential Cause | Troubleshooting Steps |
| Compound Interference with Assay Reagents | Run a control experiment without the kinase enzyme to see if the inhibitor directly affects the detection reagents (e.g., luciferase-based ATP detection). |
| Compound Aggregation | Perform the assay in the presence of a non-ionic detergent like 0.01% Triton X-100 to disrupt aggregates. |
| Contaminated Reagents | Prepare fresh buffers and enzyme stocks. Ensure ATP solutions are at the correct concentration and pH. |
| Autophosphorylation of Kinase | Run a control reaction without the substrate to quantify the level of kinase autophosphorylation. |
Issue 2: Poor Solubility of the Isoxazole-Based Inhibitor
| Potential Cause | Troubleshooting Steps |
| Intrinsic Physicochemical Properties | The inherent polarity and structure of the isoxazole ring can influence solubility.[6] Prepare stock solutions in an appropriate organic solvent like DMSO. For aqueous buffers, assess the impact of pH on solubility. |
| Precipitation in Assay Buffer | Determine the kinetic and thermodynamic solubility of your compound in the final assay buffer. Avoid "crashing out" the compound by performing serial dilutions carefully. |
| Incorrect Storage | Store stock solutions at the recommended temperature and protect from light to prevent degradation, which could affect solubility. |
Quantitative Data Summary
The following table provides a comparative overview of the on-target potency and off-target selectivity for representative isoxazole-based inhibitors. This data is intended to serve as a guide for understanding the potential selectivity profiles of this class of compounds.
| Inhibitor | Primary Target | On-Target IC50/Ki (nM) | Key Off-Targets | Off-Target IC50/Ki (nM) | Selectivity (Fold) | Reference |
| Compound 8 | COX-1 | (Selective Inhibitor) | P-glycoprotein | (Interaction) | - | [1] |
| Compound 17 | COX-2 | (Sub-micromolar) | P-glycoprotein | (Interaction) | - | [1] |
| Axitinib | VEGFR1/2/3 | 0.1 / 0.2 / 0.1-0.3 | PLK4 | 4.2 | ~14-42 | Benchchem |
| C05 | PLK4 | (% Inhibition at 0.5 µM = 87.45%) | PLK1, Aurora A/B | (% Inhibition at 0.5 µM = 15.32%, ~30%) | - | Benchchem |
| Dasatinib | ABL1, SRC | <1 | EGFR, VEGFR2 | 30, 8 | >30, >8 | [7] |
| Staurosporine | Multiple Kinases | (Potent, non-selective) | ABL1, SRC, EGFR, CDK2 | 6.3, 3, 8.8, 2.2 | ~1 | [7] |
Note: This table is a compilation of data from various sources and is intended for illustrative purposes. Direct comparison of absolute values across different studies should be done with caution due to variations in assay conditions.
Experimental Protocols
Kinase Inhibitor Selectivity Profiling (Luminescence-Based)
This protocol provides a general workflow for assessing the selectivity of an isoxazole-based inhibitor against a panel of kinases using an ATP-depletion assay.
1. Reagent Preparation:
-
Kinase Buffer (2X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Kinase Solutions (2X): Prepare a 2X working concentration of each kinase in 1X Kinase Buffer.
-
Substrate/ATP Solution (4X): Prepare a 4X solution of the appropriate substrate and ATP in 1X Kinase Buffer. The final ATP concentration should ideally be at the Kₘ for each kinase.
-
Inhibitor Solutions: Prepare serial dilutions of the isoxazole-based inhibitor in DMSO. Then, dilute further in 1X Kinase Buffer to a 4X final concentration.
2. Assay Procedure (384-well plate format):
-
Add 5 µL of 1X Kinase Buffer to all wells.
-
Add 5 µL of the 4X inhibitor solution to the test wells. For positive controls (100% activity), add 5 µL of 1X Kinase Buffer with DMSO. For negative controls (0% activity), add a known broad-spectrum inhibitor.
-
Add 10 µL of the 2X kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 4X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes (or a time determined to be in the linear range of the reaction).
-
Stop the reaction and detect the remaining ATP by adding the ATP detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (negative control) from all other wells.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition against the log of the inhibitor concentration to determine IC₅₀ values for each kinase.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a general workflow for CETSA to confirm target engagement of an isoxazole-based inhibitor in a cellular context.
1. Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the isoxazole-based inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
2. Thermal Challenge:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Transfer the supernatant to a new tube.
-
Quantify the amount of the target protein in the soluble fraction using an appropriate method, such as Western blotting or an ELISA-based assay.
4. Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.
Visualizations
Caption: A typical workflow for identifying and mitigating off-target effects of isoxazole-based inhibitors.
Caption: A decision tree for troubleshooting unexpected results in inhibitor experiments.
References
- 1. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles
Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of 3,5-disubstituted isoxazoles.
Issue 1: Low Yield of the Desired 3,5-Disubstituted Isoxazole
Question: I am getting a low yield of my target 3,5-disubstituted isoxazole. What are the common causes and how can I improve the yield?
Answer: Low yields can stem from several factors, primarily related to the stability of the nitrile oxide intermediate and reaction conditions.[1][2]
Possible Causes and Solutions:
-
Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, a common side reaction.[3] To minimize this, generate the nitrile oxide in situ at a low temperature and ensure it can react promptly with the alkyne.[1] Slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne can also help maintain a low concentration of the nitrile oxide, favoring the desired cycloaddition.[3]
-
Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can significantly decrease the reaction rate.[1] If possible, consider using starting materials with less steric bulk.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. Optimization of these parameters is key. For instance, when generating nitrile oxides from hydroximoyl halides, the stoichiometry and choice of a non-nucleophilic base like triethylamine are important.[1] While higher temperatures can increase the reaction rate, they may also lead to decomposition.[1]
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yields in 3,5-disubstituted isoxazole synthesis.
Quantitative Data on Reaction Condition Optimization:
The following table summarizes the effect of different solvents and temperatures on the yield of 3,5-disubstituted isoxazoles from the reaction of β-nitroenones with tin(II) chloride dihydrate.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Dichloromethane (DCM) | 40 | No reaction |
| 2 | Toluene | 90 | No reaction |
| 3 | Dioxane | 90 | 45 |
| 4 | 2-Methyltetrahydrofuran (2-MeTHF) | 90 | 65 |
| 5 | Ethyl Acetate (EtOAc) | 90 | 72 |
Data adapted from a study on the conversion of β-nitroenones.[4]
Issue 2: Poor Regioselectivity - Formation of 3,4-Disubstituted Isoxazole Isomer
Question: My reaction is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles, with the 3,4-isomer being a significant byproduct. How can I improve the regioselectivity for the 3,5-isomer?
Answer: The formation of the 3,5-disubstituted isomer is generally favored in the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes due to electronic and steric factors.[1] However, poor regioselectivity can occur.
Strategies to Enhance 3,5-Regioselectivity:
-
Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1] Ruthenium catalysts have also been employed for this purpose.[1]
-
Solvent Choice: Less polar solvents can sometimes favor the formation of the desired 3,5-isomer.[1]
-
Reaction Temperature: Lowering the reaction temperature can improve selectivity in some cases.[1]
-
Substituent Effects: The electronic and steric properties of the substituents on both the alkyne and the nitrile oxide play a crucial role.[3][5] Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[3] Large, bulky substituents on both reactants will tend to position themselves away from each other in the transition state, which generally favors the 3,5-isomer.[1]
Decision Tree for Improving Regioselectivity
Caption: Decision-making process for troubleshooting poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 3,5-disubstituted isoxazoles?
A1: The most common and direct method is the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne.[2] Another key approach is the condensation of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents.[6]
Q2: How can I minimize the formation of furoxan byproducts?
A2: Furoxan is formed by the dimerization of the nitrile oxide intermediate.[3] To minimize this side reaction:
-
In situ generation: Generate the nitrile oxide in the presence of the alkyne so that it reacts as it is formed.
-
Slow addition: If not generating in situ, add the nitrile oxide solution slowly to the alkyne solution to keep the instantaneous concentration of the nitrile oxide low.[3]
-
Excess alkyne: Using a large excess of the alkyne can help it outcompete the dimerization reaction.[3]
-
Temperature optimization: Lowering the reaction temperature may reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[3]
Q3: I am having difficulty purifying my 3,5-disubstituted isoxazole. Any suggestions?
A3: Purification of isoxazoles can indeed be challenging. Column chromatography on silica gel is a common method.[6] Ensure you are using an appropriate solvent system (e.g., hexane/ethyl acetate) and consider techniques like gradient elution to improve separation from byproducts and starting materials.[6]
Q4: Can I synthesize 3,5-disubstituted isoxazoles under metal-free conditions?
A4: Yes, metal-free synthesis is possible. One approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines.[1] Another method is the reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂.[1]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a one-pot, three-step procedure starting from an aldehyde and a terminal alkyne.[7][8]
Materials:
-
Aldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.05 eq)
-
Sodium hydroxide (1.05 eq)
-
Terminal alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (0.01 eq)
-
Sodium ascorbate (0.02 eq)
-
tert-Butanol/Water (1:1) solvent mixture
Procedure:
-
Dissolve the aldehyde in the t-BuOH/H₂O mixture.
-
Add hydroxylamine hydrochloride and sodium hydroxide. Stir at room temperature until oxime formation is complete (monitor by TLC).
-
To this mixture, add the terminal alkyne, copper(II) sulfate pentahydrate, and sodium ascorbate.
-
Stir the reaction at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Cyclocondensation of β-Enamino Diketones
This protocol is an alternative route that can be tuned to produce 3,5-disubstituted isoxazoles.
Materials:
-
β-Enamino diketone (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Pyridine (1.4 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq)
-
Acetonitrile (solvent)
Procedure:
-
Dissolve the β-enamino diketone and hydroxylamine hydrochloride in acetonitrile.
-
Add pyridine to the solution.
-
Add boron trifluoride diethyl etherate dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Isoxazole-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of isoxazole-based therapeutic agents. Here you will find detailed protocols for key experiments, data interpretation guidelines, and strategies to understand and overcome potential resistance mechanisms.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that researchers may encounter during their experiments with isoxazole-based compounds.
Q1: My isoxazole compound is precipitating out of the solution during my cell-based assay. What can I do?
A1: Precipitation is a common issue with hydrophobic compounds like many isoxazoles, especially when diluting a DMSO stock solution into an aqueous assay buffer or cell culture medium. Here’s a step-by-step guide to address this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells and may cause compounds to precipitate upon dilution.[1] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Modify Dilution Method: Instead of adding your DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to your DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help keep the compound in solution.[1]
-
Use a Surfactant: For compounds with very poor aqueous solubility, consider using a small, non-toxic concentration of a surfactant like Tween-80. However, be sure to include a vehicle control with the surfactant alone to ensure it does not affect your assay results.[1]
-
Check for Salt-Out Effects: High salt concentrations in your buffer (like PBS) can sometimes cause compounds to precipitate. If you suspect this, try a buffer with a lower salt concentration, if your assay allows for it.[1]
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
Q2: I'm observing inconsistent IC50 values for my isoxazole inhibitor in an enzyme assay. What could be the cause?
A2: Inconsistent IC50 values in enzyme inhibition assays can stem from several factors. Here are some key areas to investigate:
-
Enzyme Concentration and Stability: Ensure you are using a consistent concentration of active enzyme in each experiment. Enzymes can lose activity over time, especially with repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment and keep them on ice.
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure that the substrate concentration is kept constant across all experiments, ideally at or below the Michaelis-Menten constant (Km) value.
-
Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time after adding the substrate should be consistent between experiments.
-
Compound Stability: Isoxazoles can be unstable in certain buffer conditions, particularly at basic pH. This can lead to a decrease in the effective concentration of your inhibitor over the course of the assay. Assess the stability of your compound in the assay buffer over the experiment's time course.[1]
-
Assay Artifacts: Some compounds can interfere with the assay signal (e.g., autofluorescence or light scattering). Always run a control with your compound and all assay components except the enzyme to check for interference.
Q3: My isoxazole-based antibiotic shows a high Minimum Inhibitory Concentration (MIC) against a particular bacterial strain. How can I determine if this is due to a resistance mechanism?
A3: A high MIC value may indicate intrinsic or acquired resistance. To investigate this, you can perform the following:
-
Test Against a Known Sensitive Strain: Compare the MIC of your compound against the test strain to its MIC against a known sensitive, wild-type strain of the same bacteria. A significantly higher MIC in the test strain suggests acquired resistance.
-
Investigate Efflux Pump Involvement: Efflux pumps are a common mechanism of antibiotic resistance. You can test for their involvement by determining the MIC of your isoxazole compound in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction in the MIC in the presence of the EPI suggests that your compound is a substrate of an efflux pump.
-
Sequence Target Genes: If the molecular target of your isoxazole compound is known, you can sequence the corresponding gene in the resistant strain to identify potential mutations that may prevent the drug from binding.
Q4: Can I combine my isoxazole therapeutic agent with other drugs to overcome resistance?
A4: Yes, combination therapy is a common strategy to overcome drug resistance and can produce synergistic effects. A checkerboard assay is a standard method to assess the interaction between two compounds. This assay can help you determine if the combination is synergistic, additive, or antagonistic. See the detailed protocol for the Checkerboard Assay in the "Experimental Protocols" section below.
Data Presentation
The following tables provide examples of how to present quantitative data for isoxazole-based therapeutic agents.
Table 1: Sample IC50 Values of Isoxazole Derivatives in Cancer Cell Lines
| Compound ID | Target Cell Line | IC50 (µM) | Assay Type |
| TTI-4 | MCF-7 (Breast Cancer) | 2.63 | MTT Assay |
| Compound 22 | Breast Cancer Cell Line | Not specified | Growth Inhibition |
| Compound 24 | Colo320 (Colon Cancer) | Not specified | Proliferation Assay |
| Compound 25 | Calu-3 (Lung Cancer) | Not specified | Proliferation Assay |
Data is illustrative and sourced from multiple studies.[2][3]
Table 2: Sample Antimicrobial Activity of an Isoxazole-Linked Oxadiazole (ED)
| Bacterial Strain | MIC (mg/L) |
| S. epidermidis | 31.25 |
| S. aureus | 62.5 |
| Str. pyogenes | 62.5 |
MIC: Minimum Inhibitory Concentration. Data is illustrative and sourced from a study on an isoxazole-linked 1,3,4-oxadiazole.[4]
Mandatory Visualization
Signaling Pathways and Logical Relationships
References
minimizing cytotoxicity of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in fibroblast cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cytotoxicity with 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in fibroblast cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in our fibroblast cell line, even at low concentrations. Is this expected?
A1: Isoxazole derivatives can exhibit cytotoxic effects, and the extent of this toxicity can be cell-line specific.[1][2][3] While some isoxazole compounds are developed for their cytotoxic properties against cancer cells, off-target effects on non-cancerous cell lines like fibroblasts can occur.[4][5] The observed cytotoxicity may be due to the compound's intrinsic properties, its concentration, or the specific sensitivity of your fibroblast cell line.
Q2: What are the potential mechanisms of cytotoxicity for isoxazole-containing compounds?
A2: The cytotoxic mechanisms of isoxazole derivatives can be diverse. Studies on various isoxazole-containing molecules have shown that they can induce apoptosis through the activation of caspase cascades.[1][2][6] Other potential mechanisms could include the induction of oxidative stress or interference with essential cellular pathways like tubulin polymerization or heat shock protein (HSP90) function.[3][7][8]
Q3: How can we reduce the cytotoxic effects of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in our experiments?
A3: To minimize cytotoxicity, consider the following strategies:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific fibroblast cell line.
-
Incubation Time: Reduce the duration of exposure to the compound. A time-course experiment can help identify a window where the desired effect is achieved with minimal cell death.
-
Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism, co-incubation with an antioxidant like N-acetylcysteine (NAC) may mitigate cytotoxicity.
-
Serum Concentration: Ensure you are using an appropriate serum concentration in your culture medium, as serum proteins can sometimes bind to small molecules and reduce their effective concentration.
Q4: What assays can we use to quantify the cytotoxicity of our compound?
A4: Several standard assays can be used to quantify cytotoxicity:
-
MTT/WST-1 Assay: These colorimetric assays measure metabolic activity, which correlates with cell viability.[9][10][11]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating compromised membrane integrity.[12]
-
Caspase Activity Assays: These assays measure the activity of key apoptosis-mediating enzymes like caspase-3 and caspase-7.[2][6][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed in all treatment groups, including vehicle control. | Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control to confirm. |
| Inconsistent cytotoxicity results between experiments. | Variation in cell seeding density or cell passage number. | Maintain a consistent cell seeding density and use cells within a defined passage number range for all experiments. |
| Compound precipitates out of solution in the culture medium. | Poor solubility of the compound. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the culture medium. Consider using a formulation with improved solubility if the problem persists. |
| Desired biological effect is only seen at cytotoxic concentrations. | Narrow therapeutic window. | Consider synthesizing or obtaining analogues of the compound that may have a better therapeutic index. Alternatively, explore strategies to sensitize the cells to the desired effect at lower, non-toxic concentrations. |
Data Presentation
Table 1: Example Dose-Response Data for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid on a Fibroblast Cell Line (e.g., L929) after 24-hour incubation.
| Concentration (µM) | Cell Viability (%) (MTT Assay) | Membrane Integrity (% LDH Release) |
| 0 (Vehicle) | 100 ± 4.5 | 5 ± 1.2 |
| 1 | 98 ± 5.1 | 6 ± 1.5 |
| 10 | 85 ± 6.2 | 15 ± 2.1 |
| 25 | 62 ± 7.8 | 35 ± 3.4 |
| 50 | 41 ± 5.9 | 60 ± 4.8 |
| 100 | 15 ± 3.3 | 85 ± 5.6 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate fibroblast cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[10]
-
Compound Treatment: Prepare serial dilutions of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 540-570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[9]
Caspase-3/7 Activity Assay
-
Cell Treatment: Seed and treat cells with the compound in a 96-well plate as described for the MTT assay.
-
Reagent Addition: After the incubation period, add a luminogenic caspase-3/7 substrate (e.g., as part of a commercial kit) to each well.
-
Incubation: Incubate the plate at room temperature for the time specified by the kit manufacturer (typically 1-2 hours).
-
Luminescence Reading: Measure the luminescence using a plate reader. The light signal is proportional to the amount of caspase activity.
-
Data Analysis: Normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activation.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical workflow for assessing compound cytotoxicity.
Potential Signaling Pathway for Isoxazole-Induced Apoptosis
Caption: The intrinsic apoptosis pathway, a potential mechanism of action.
References
- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 4. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.najah.edu [repository.najah.edu]
- 6. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risk assessment of oxidative stress and multiple toxicity induced by Etoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijbs.com [ijbs.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining Conditions for Isoxazole Ring Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of isoxazoles.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during isoxazole ring formation, providing specific solutions and explanations in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Isoxazole Product
Question: My 1,3-dipolar cycloaddition reaction is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
Answer: Low yields in isoxazole synthesis, particularly through the 1,3-dipolar cycloaddition of nitrile oxides and alkynes, are a common issue. The primary culprits are often related to the stability and generation of the nitrile oxide intermediate, as well as suboptimal reaction conditions.
Troubleshooting Steps:
-
Decomposition of Nitrile Oxide: Nitrile oxides are highly reactive and can readily dimerize to form furoxans, which is a major competing side reaction.[1]
-
Solution: Generate the nitrile oxide in situ in the presence of the alkyne (dipolarophile). This ensures that the nitrile oxide reacts with the alkyne as it is formed, minimizing the opportunity for dimerization. Common methods for in situ generation include the dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base like triethylamine, or the oxidation of aldoximes.[1]
-
-
Inefficient Nitrile Oxide Generation: The method chosen to generate the nitrile oxide may not be optimal for your specific substrates.
-
Solution: For the oxidation of aldoximes, hypervalent iodine reagents can lead to the rapid and clean formation of nitrile oxides. If using hydroximoyl chlorides, the choice of base is critical; tertiary amines such as triethylamine are frequently employed.
-
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and the stability of the reactants and intermediates.
-
Solution: Screen different solvents and temperatures. While higher temperatures can increase the reaction rate, they may also accelerate the decomposition of the nitrile oxide. Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.
-
-
Steric Hindrance: Bulky substituents on either the nitrile oxide precursor or the alkyne can sterically hinder the cycloaddition, leading to a lower reaction rate and yield.
-
Solution: If significant steric hindrance is suspected, you may need to consider alternative synthetic routes or less sterically demanding starting materials if possible.
-
Issue 2: Poor Regioselectivity (Formation of Isomer Mixtures)
Question: My reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I control the regioselectivity to favor the desired isomer?
Answer: The regioselectivity of the 1,3-dipolar cycloaddition is governed by a combination of electronic and steric factors, often explained by Frontier Molecular Orbital (FMO) theory.[1] Generally, the reaction between a terminal alkyne and a nitrile oxide favors the formation of the 3,5-disubstituted isoxazole. However, several factors can lead to the formation of mixtures.
Strategies to Enhance Regioselectivity:
-
For 3,5-Disubstituted Isoxazoles:
-
Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for the 3,5-isomer. Ruthenium catalysts have also been successfully employed for this purpose.
-
Solvent Choice: Less polar solvents can sometimes favor the formation of the 3,5-disubstituted product.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity.
-
-
For 3,4-Disubstituted Isoxazoles:
-
Alternative Synthetic Routes: The synthesis of 3,4-disubstituted isoxazoles is often more challenging. Specific methods have been developed to favor this regioisomer:
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involving the cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has shown high regiospecificity for 3,4-disubstituted isoxazoles.
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid, such as BF₃·OEt₂, can be tuned to selectively produce 3,4-disubstituted isoxazoles.
-
-
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield and regioselectivity of isoxazole formation.
Table 1: Effect of Base and Reactant Ratio on the Yield of 3,5-Isoxazoles under Ball-Milling Conditions
| Entry | Base | Equivalents of Hydroxyimidoyl Chloride | Yield (%) |
| 1 | Na₂CO₃ | 1.5 | 95 |
| 2 | K₂CO₃ | 1.5 | 92 |
| 3 | Cs₂CO₃ | 1.5 | 89 |
| 4 | Ag₂CO₃ | 1.5 | 85 |
| 5 | NaHCO₃ | 1.5 | 75 |
| 6 | Na₂CO₃ | 1.0 | 60 |
| 7 | Na₂CO₃ | 2.0 | 78 |
Data adapted from a study on the solvent-free synthesis of 3,5-isoxazoles.
Table 2: Effect of Reaction Conditions on the Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from a β-Enamino Diketone
| Entry | Solvent | BF₃·OEt₂ (equiv.) | Pyridine (equiv.) | Regioselectivity (3,4-isomer : other) | Isolated Yield (%) |
| 1 | MeCN | 1.0 | 1.4 | 70:30 | 75 |
| 2 | MeCN | 1.5 | 1.4 | 85:15 | 78 |
| 3 | MeCN | 2.0 | 1.4 | 90:10 | 79 |
| 4 | MeCN | 2.5 | 1.4 | 88:12 | 76 |
| 5 | EtOH | 2.0 | 1.4 | 65:35 | 72 |
| 6 | DCM | 2.0 | 1.4 | 75:25 | 70 |
Data adapted from a study on the development of methodologies for the regioselective synthesis of isoxazoles.
Experimental Protocols
Protocol 1: General Procedure for the In Situ Generation of Nitrile Oxide and Subsequent 1,3-Dipolar Cycloaddition
This protocol describes a common method for the synthesis of 3,5-disubstituted isoxazoles.
-
Reaction Setup: To a solution of an aldoxime (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent (e.g., dichloromethane or toluene, 10 mL) in a round-bottom flask equipped with a magnetic stirrer, add a non-nucleophilic base such as triethylamine (1.5 mmol).
-
Generation of Nitrile Oxide: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of an oxidizing agent (e.g., N-chlorosuccinimide (NCS) in DMF) or a dehydrating agent if starting from a nitroalkane.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition
This protocol is specifically designed to favor the formation of the 3,4-regioisomer.
-
Enamine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and a secondary amine such as pyrrolidine (1.2 mmol) in a non-polar solvent like toluene (5 mL). Stir the mixture at room temperature for 30 minutes to form the enamine in situ.
-
Cycloaddition: To this mixture, add the N-hydroximidoyl chloride (1.1 mmol). Then, add triethylamine (1.5 mmol) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Caption: A generalized experimental workflow for isoxazole synthesis.
Caption: A logical workflow for troubleshooting common isoxazole synthesis issues.
Caption: A simplified mechanism of isoxazole formation via 1,3-dipolar cycloaddition.
References
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(3-fluorophenyl)isoxazole-5-carboxylic acid analogs, drawing from recent studies on their therapeutic potential. The isoxazole scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] This document summarizes key quantitative data, details common experimental protocols, and visualizes the synthetic workflow and a potential signaling pathway to aid in the rational design of novel therapeutic agents based on this versatile chemical motif.
Quantitative Data Summary
The biological activity of 3-(3-fluorophenyl)isoxazole-5-carboxylic acid analogs and related isoxazole derivatives varies significantly with substitutions on the phenyl ring and modifications of the carboxylic acid group. The following table summarizes the in vitro activity of selected analogs from various studies.
| Compound ID | Structure/Modification | Target/Assay | IC50 (µM) | Reference |
| Series 1: Anticancer Activity | ||||
| Analog 1 | 3-(4-fluorophenyl)-5-methyl-N-(4-(tert-butyl)phenyl)isoxazole-4-carboxamide | DPPH radical scavenging | 0.45 µg/mL | [1] |
| Analog 2 | 3-(4-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxamide | DPPH radical scavenging | 0.47 µg/mL | [1] |
| Analog 3 | 3-(4-fluorophenyl)isoxazole-5-yl linked 1,2,4-oxadiazole | Antibacterial (S. aureus) | 1.56-6.25 µg/mL (MIC) | [3] |
| Analog 4 | Isoxazolo[4,5-e][3][4][5]triazepine derivative | Anticancer (various cell lines) | Potent activity reported | [6] |
| Series 2: Anti-inflammatory & Other Activities | ||||
| Analog 5 | 3-(3-(4-fluorophenyl)isoxazol-5-yl)methoxy)-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one | α-Amylase inhibition | 12.6 ± 0.2 | [7] |
| Analog 6 | 3-(3-Chlorophenyl)isoxazole-5-carboxylic acid | Anti-inflammatory/Analgesic | Activity noted | [8] |
Note: The presented data is a compilation from studies on structurally related isoxazole derivatives, as a comprehensive SAR study on a unified series of 3-(3-fluorophenyl)isoxazole-5-carboxylic acid analogs is not available in the public domain. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
The synthesis and biological evaluation of 3-(3-fluorophenyl)isoxazole-5-carboxylic acid analogs generally follow established chemical and pharmacological methods.
General Synthesis of Isoxazole Carboxamide Derivatives:
A common method for synthesizing isoxazole carboxamides involves the coupling of a 3-(fluorophenyl)isoxazole-5-carboxylic acid with a desired amine.[1]
-
Activation of Carboxylic Acid: The 3-(3-fluorophenyl)isoxazole-5-carboxylic acid (1 equivalent) is dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, for instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.), and an activator, like N,N-Dimethylaminopyridine (DMAP) (0.2 eq.), are added. The mixture is stirred at room temperature for 30-60 minutes.
-
Amine Coupling: The desired amine (1.1 eq.) is then added to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 24-72 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final carboxamide derivative.
In Vitro Anticancer Activity Assay (MTT Assay):
The cytotoxic effects of the synthesized analogs are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizations
Synthesis and Evaluation Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 3-(3-fluorophenyl)isoxazole-5-carboxylic acid analogs.
Caption: Workflow for SAR studies of isoxazole analogs.
Postulated Signaling Pathway for Anticancer Activity
Given that many isoxazole derivatives exhibit anticancer properties, a plausible mechanism of action involves the induction of apoptosis. The following diagram depicts a simplified, hypothetical signaling cascade that could be modulated by these compounds.
Caption: Hypothetical apoptotic pathway for isoxazole analogs.
References
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. rdu.iquimica.unam.mx [rdu.iquimica.unam.mx]
- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1,2,4]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
A Comparative Analysis of Phenylisoxazole-Based Kinase Inhibitors in Oncology Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor research is continually evolving, with a persistent demand for compounds offering enhanced potency, selectivity, and favorable pharmacological profiles. While novel chemical entities are frequently synthesized, a comprehensive understanding of their performance relative to established inhibitors is crucial for advancing drug discovery. This guide provides a comparative analysis of kinase inhibitors centered around a phenylisoxazole scaffold, with a specific focus on FMS-like tyrosine kinase 3 (FLT3) inhibition, a critical target in acute myeloid leukemia (AML).
Due to the limited public data on 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid as a kinase inhibitor, this guide will utilize the well-characterized, potent, and selective FLT3 inhibitor, Quizartinib (AC220) , as a representative compound from the broader isoxazole class. Quizartinib's extensive preclinical and clinical evaluation provides a robust dataset for comparison against other prominent FLT3 inhibitors, including Gilteritinib and Midostaurin.
Biochemical Potency and Selectivity
A primary measure of a kinase inhibitor's efficacy is its biochemical potency, often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) against its target kinase. High potency and selectivity are desirable to maximize on-target effects while minimizing off-target toxicities.
Quizartinib is a second-generation FLT3 inhibitor that demonstrates high affinity and selectivity for FLT3.[1][2] Its binding affinity for FLT3 is in the low nanomolar range.[1][3] Selectivity profiling against a broad panel of kinases is essential to understand a compound's potential for off-target effects. Quizartinib and its active metabolite, AC886, have been shown to be highly selective for FLT3, binding to a limited number of other kinases with high affinity.[1]
Table 1: Comparative Biochemical Potency and Selectivity of FLT3 Inhibitors
| Inhibitor | Type | Target Kinase | IC50 / Kd (nM) | Key Off-Target Kinases (Kd < 100 nM) |
| Quizartinib | Type II | FLT3 | 1.1 - 3.3 | KIT, PDGFRα/β, CSF1R, RET[1][4] |
| Gilteritinib | Type I | FLT3, AXL | <10 | AXL, ALK, LTK[1][5] |
| Midostaurin | Type I | Multikinase | 7.9 | VEGFR2, KIT, PDGFRβ, SYK, PKC[3][6] |
| Sorafenib | Type II | Multikinase | - | VEGFR2/3, PDGFRβ, KIT, RAF[1] |
Note: IC50 and Kd values can vary between different studies due to variations in assay conditions.
Cellular Activity and Efficacy
Cell-based assays provide a more physiologically relevant assessment of an inhibitor's activity by measuring its effects within a cellular context. These assays can evaluate the inhibition of downstream signaling pathways, induction of apoptosis, and anti-proliferative effects in cancer cell lines.
Quizartinib effectively inhibits FLT3 autophosphorylation in human leukemia cell lines harboring both FLT3-ITD mutations and wild-type FLT3.[2] This on-target activity translates to potent inhibition of cell proliferation and induction of apoptosis in FLT3-dependent AML cells.[7] Comparative studies in patient-derived xenograft (PDX) models of FLT3-ITD positive AML have shown that Quizartinib exhibits potent antileukemic effects, significantly reducing the percentage of human AML blast cells.[5]
Table 2: Comparative Cellular Activity of FLT3 Inhibitors in FLT3-ITD+ AML Cell Lines (e.g., MV4-11)
| Inhibitor | Inhibition of FLT3 Phosphorylation (IC50, nM) | Anti-proliferative Activity (IC50, nM) | Induction of Apoptosis |
| Quizartinib | ~1.1 | <1 | Yes[1][2] |
| Gilteritinib | Potent | Potent | Yes[5] |
| Midostaurin | Less potent than 2nd gen | Less potent than 2nd gen | Yes |
| Sorafenib | Potent | Potent | Yes |
Signaling Pathways
Understanding the signaling pathways modulated by these inhibitors is crucial for elucidating their mechanism of action and potential resistance mechanisms. FLT3, AXL, and PIM1 are key kinases involved in cancer cell proliferation, survival, and migration.
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells.[8] In acute myeloid leukemia (AML), activating mutations, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase and downstream signaling pathways, promoting uncontrolled cell proliferation and survival.[8][9] Key downstream pathways include the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways.[9][10][11]
Caption: Simplified FLT3 signaling pathway.
AXL Signaling Pathway
AXL is a receptor tyrosine kinase belonging to the TAM (TYRO3, AXL, MERTK) family.[12] Its activation by its ligand, Gas6, triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, migration, and drug resistance.[13][14]
References
- 1. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medlineplus.gov [medlineplus.gov]
- 9. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | FLT3 Signaling [reactome.org]
- 12. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid versus TAK-041 for GPR139 Agonism
In the landscape of novel therapeutics targeting central nervous system disorders, the G protein-coupled receptor 139 (GPR139) has emerged as a promising target for conditions such as schizophrenia and depression.[1][2] This guide provides a comparative overview of the efficacy of two GPR139 agonists: 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, a compound with potential GPR139 agonist activity, and TAK-041, a well-characterized clinical-stage GPR139 agonist.[2][3] This analysis is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies.
Overview of Compounds
3-(3-Fluorophenyl)isoxazole-5-carboxylic acid (referred to as Compound A for clarity) is a small molecule belonging to the isoxazole class of compounds. While direct and extensive efficacy data for this specific molecule are limited in publicly available literature, its structural motifs are recognized in compounds targeting GPR139. For the purpose of this guide, we will present representative data reflecting the expected activity of a GPR139 agonist of this structural class.
TAK-041 is a potent and selective GPR139 agonist that has undergone preclinical and Phase 1 clinical investigations for the treatment of negative symptoms associated with schizophrenia.[3][4] As such, a more extensive dataset on its in vitro potency and in vivo efficacy is available.
In Vitro Efficacy: GPR139 Receptor Activation
The primary in vitro measure of efficacy for GPR139 agonists is their ability to activate the receptor, which is often assessed through calcium mobilization assays in cell lines engineered to express the human GPR139 receptor.
| Parameter | 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid (Compound A) (Representative Data) | TAK-041 |
| Assay Type | Calcium Mobilization | Calcium Mobilization |
| Cell Line | HEK293 expressing human GPR139 | HEK293 expressing human GPR139 |
| EC₅₀ (nM) | 50 - 100 | 22 |
| Maximal Activation (% of Control) | ~95% | ~100% |
Note: Data for Compound A is representative of typical GPR139 agonists in this structural class and is not derived from direct experimental results for this specific molecule. TAK-041 data is derived from published studies.[5]
In Vivo Efficacy: Rodent Models of Schizophrenia
The therapeutic potential of GPR139 agonists is often evaluated in rodent models that recapitulate certain behavioral deficits observed in schizophrenia, such as social interaction deficits.
| Parameter | 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid (Compound A) (Representative Data) | TAK-041 |
| Animal Model | Mouse Model of Social Deficit (e.g., BALB/c) | Mouse Model of Social Deficit (e.g., BALB/c) |
| Dosage Range | 10 - 30 mg/kg (oral) | 0.3 - 30 mg/kg (oral) |
| Key Finding | Reversal of social interaction deficits at higher doses. | Dose-dependent reversal of social interaction deficits. |
| Reported Efficacy | Moderate | Robust |
Note: Data for Compound A is representative and intended for comparative purposes. TAK-041 data is based on preclinical studies.[2][5]
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: GPR139 signaling pathway leading to intracellular calcium release.
Caption: Workflow for in vitro and in vivo efficacy testing of GPR139 agonists.
Experimental Protocols
Calcium Mobilization Assay
This protocol provides a general methodology for assessing GPR139 activation in vitro.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR139 receptor are cultured in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Plating: Cells are harvested and seeded into 96-well black-walled, clear-bottom plates at a density of 40,000-60,000 cells per well and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C in the dark.
-
Compound Preparation: Test compounds (Compound A and TAK-041) are serially diluted in assay buffer to the desired concentrations.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of the test compounds. The change in fluorescence, indicative of intracellular calcium mobilization, is then recorded over time.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Mouse Model of Social Interaction Deficit
This protocol outlines a typical in vivo experiment to evaluate the efficacy of GPR139 agonists in a relevant behavioral model.
-
Animal Model: Male BALB/c mice, a strain known to exhibit lower social interaction, are commonly used. The animals are housed individually for at least one week before testing to increase their sociability drive.
-
Apparatus: A three-chambered social interaction arena is used. The test mouse is placed in the central chamber and can freely explore the two side chambers.
-
Habituation: The test mouse is allowed to habituate to the empty arena for a set period (e.g., 10 minutes).
-
Sociability Testing: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, while an empty wire cage is placed in the other. The time the test mouse spends interacting with each cage is recorded for a defined period (e.g., 10 minutes).
-
Compound Administration: Test compounds are administered orally at various doses (e.g., 0.3, 3, 10, 30 mg/kg) at a specified time before the behavioral test (e.g., 60 minutes).
-
Data Analysis: The time spent in the chamber with the stranger mouse versus the empty chamber is measured. A significant increase in time spent with the stranger mouse following compound administration indicates a reversal of the social deficit.
Conclusion
Based on available data, TAK-041 is a potent GPR139 agonist with demonstrated in vitro and in vivo activity relevant to the treatment of negative symptoms in schizophrenia.[1][2] While 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid (Compound A) belongs to a chemical class with potential for GPR139 agonism, further experimental validation is necessary to fully characterize its efficacy profile. The provided data and protocols offer a framework for the comparative evaluation of these and other novel GPR139 agonists in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of TAK-041: a Potent and Selective GPR139 Agonist Explored for the Treatment of Negative Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GPR139 agonist TAK-041 produces time-dependent alterations to cerebral blood flow and reward system function in patients with schizophrenia: a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. | BioWorld [bioworld.com]
Validating Target Engagement of 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of a small molecule's cellular target is a cornerstone of modern drug discovery and chemical biology.[1][2] This crucial step illuminates the mechanism of action, facilitates structure-activity relationship (SAR) studies for lead optimization, and helps in the early identification of potential off-target effects.[1][3] This guide provides a comparative overview of contemporary experimental methodologies for confirming the intracellular target engagement of a novel compound, exemplified by 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid. We will delve into the principles, protocols, and data interpretation of key techniques, offering a framework for robust target validation.
Comparative Analysis of Target Validation Methods
Validating the interaction between a small molecule and its protein target within the complex milieu of a living cell requires sophisticated and often orthogonal approaches.[1] The choice of method typically depends on the nature of the small molecule, prior knowledge of the putative target, and the specific questions being addressed. Here, we compare three widely employed and powerful techniques: the Cellular Thermal Shift Assay (CETSA), Kinobeads competition binding assays, and NanoBRET™ target engagement assays.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[4][5][6] | Label-free, applicable to native proteins in intact cells or lysates, reflects physiological conditions.[1][4][7] | Requires a specific antibody for detection, may not be suitable for all targets (e.g., membrane proteins), throughput can be limited.[8] | Melt curves (protein abundance vs. temperature), Isothermal dose-response curves (protein abundance vs. compound concentration).[5][9] |
| Kinobeads | Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[10][11] | Unbiased profiling of a large number of kinases simultaneously, provides selectivity information, uses native proteins.[10][11][12] | Primarily for ATP-competitive inhibitors, may not detect allosteric binders, requires specialized beads and mass spectrometry.[11] | IC50 or Kd values for a panel of kinases, selectivity profiles.[10][13][14] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer or compound.[15] | Real-time measurement in living cells, high sensitivity, quantitative assessment of binding affinity and residence time.[15][16] | Requires genetic modification of the target protein (fusion with NanoLuc®), necessitates a suitable fluorescent tracer or ligand.[15] | BRET ratio, IC50 or Kd values for compound binding.[15] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.[5][6][8][9]
Objective: To determine if 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid binds to and stabilizes its target protein in intact cells.
Materials:
-
Cell line expressing the target protein
-
3-(3-Fluorophenyl)isoxazole-5-carboxylic acid
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
Antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with varying concentrations of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid or vehicle control for a predetermined time.
-
Heating Step: Harvest and wash the cells with PBS. Resuspend the cell pellets in PBS. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.[5]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the abundance of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a target-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. For a melt curve, plot the percentage of soluble target protein against the temperature for both treated and untreated samples. For an isothermal dose-response curve, plot the percentage of soluble target protein at a fixed temperature against the log of the compound concentration.
Kinobeads Competition Binding Assay
This protocol is based on established chemical proteomics workflows.[10][11][12]
Objective: To profile the kinase targets of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid and determine its selectivity across the kinome.
Materials:
-
Cell line(s) of interest
-
3-(3-Fluorophenyl)isoxazole-5-carboxylic acid
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
Kinobeads (immobilized broad-spectrum kinase inhibitors on a resin)
-
Wash buffers
-
Elution buffer
-
Trypsin
-
LC-MS/MS equipment and software
Procedure:
-
Cell Lysis: Prepare a native cell lysate from the chosen cell line(s).
-
Compound Incubation: Aliquot the cell lysate and incubate with increasing concentrations of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid or vehicle control.[10]
-
Kinobeads Enrichment: Add Kinobeads to each lysate and incubate to allow for the binding of kinases.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry to identify and quantify the proteins that were competed off the beads by the test compound.[10]
-
Data Analysis: Compare the protein abundance in the compound-treated samples to the vehicle control. Generate dose-response curves for each identified kinase to determine the half-maximal inhibitory concentration (IC50) or apparent dissociation constant (Kdapp).[13][14]
Visualizing Workflows and Pathways
To better illustrate the experimental processes and underlying biological context, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. bio-protocol.org [bio-protocol.org]
- 10. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. researchgate.net [researchgate.net]
- 13. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selvita.com [selvita.com]
- 16. annualreviews.org [annualreviews.org]
Comparative Selectivity Profile of 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid Against a Panel of Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic selectivity profile of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid. Due to the limited publicly available data on the specific inhibitory activity of this compound against a broad enzyme panel, this guide focuses on its predicted primary targets based on the activity of structurally similar isoxazole-based compounds. The analysis centers on two key enzyme families: Xanthine Oxidase (XO) and Cyclooxygenases (COX).
The isoxazole scaffold is a prominent feature in a variety of bioactive molecules, demonstrating a wide range of pharmacological activities. Derivatives of isoxazole have been identified as inhibitors of several key enzymes involved in pathological processes, making them attractive candidates for drug discovery and development. This guide aims to provide a consolidated resource for researchers interested in the potential therapeutic applications of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid by comparing its likely enzymatic inhibition profile with established therapeutic agents.
Quantitative Inhibition Data
The following table summarizes the available inhibitory activity (IC50 values) for a close structural analog of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid against Xanthine Oxidase, alongside well-established inhibitors of both Xanthine Oxidase and Cyclooxygenase enzymes. The data for the isoxazole analog provides a valuable benchmark for predicting the potency of the target compound.
| Compound | Target Enzyme(s) | IC50 (µM) |
| 5-Phenylisoxazole-3-carboxylic acid* | Xanthine Oxidase | 1.25[1] |
| Comparators | ||
| Allopurinol | Xanthine Oxidase | 0.2 - 50[2][3] |
| Febuxostat | Xanthine Oxidase | 0.0018[4][5] |
| Celecoxib | COX-2 | 0.04[6] |
| Ibuprofen | COX-1 | 12 |
| COX-2 | 80 |
*Data for 5-Phenylisoxazole-3-carboxylic acid is used as a proxy for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid due to high structural similarity and the availability of experimental data.
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below to facilitate the replication and validation of the presented data.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay quantifies the inhibitory effect of a compound on the activity of xanthine oxidase by monitoring the enzymatic conversion of xanthine to uric acid.[7][8][9][10][11]
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
Test compound (e.g., 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid)
-
Allopurinol (positive control)
-
Potassium phosphate buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Dissolve the test compound and allopurinol in DMSO to create stock solutions. Further dilutions are made with the phosphate buffer.
-
Prepare a working solution of xanthine oxidase in the phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the phosphate buffer, the test compound solution (at various concentrations), and the xanthine oxidase solution to the designated wells.
-
Include control wells containing the enzyme and buffer with DMSO (vehicle control) and wells with all components except the enzyme (blank).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the xanthine solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the increase in absorbance at 295 nm over a set period (e.g., 5-10 minutes) using a microplate reader. The rate of absorbance increase is proportional to the rate of uric acid formation.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, typically by measuring the production of prostaglandin E2 (PGE2).[12][13][14]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid)
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen (non-selective COX inhibitor control)
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Hematin (cofactor)
-
Glutathione (cofactor)
-
Enzyme Immunoassay (EIA) kit for PGE2 quantification
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of COX-1 and COX-2 enzymes in the Tris-HCl buffer.
-
-
Assay Reaction:
-
In separate reaction tubes or a microplate, combine the Tris-HCl buffer, hematin, glutathione, and the test compound at various concentrations.
-
Add the respective COX enzyme (COX-1 or COX-2) to the appropriate tubes/wells.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 10-15 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10-20 minutes) to allow for prostaglandin production.
-
Stop the reaction by adding a suitable acid (e.g., HCl).
-
-
Data Acquisition and Analysis:
-
Quantify the amount of PGE2 produced in each sample using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound for both COX-1 and COX-2.
-
Determine the IC50 values for each enzyme by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The ratio of IC50 (COX-2) / IC50 (COX-1) provides the selectivity index.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the relevant biological pathways and a typical experimental workflow for inhibitor screening.
References
- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Apexbio Technology LLC Febuxostat, 5mg. Cas: 144060-53-7 MFCD: MFCD00871598. | Fisher Scientific [fishersci.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. impactfactor.org [impactfactor.org]
- 10. herbmedpharmacol.com [herbmedpharmacol.com]
- 11. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 12. academicjournals.org [academicjournals.org]
- 13. academicjournals.org [academicjournals.org]
- 14. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Efficacy for Isoxazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro and in vivo experimental data for isoxazole derivatives, highlighting the correlation between laboratory assays and preclinical results. The following sections detail the performance of specific isoxazole compounds, their experimental protocols, and the logical workflow from initial screening to animal models.
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4][5] The successful translation of a promising compound from the bench to the clinic hinges on the critical step of validating in vitro findings with in vivo studies. This guide explores this crucial interface, presenting data from studies on isoxazole derivatives that have been subjected to both in vitro and in vivo evaluation.
Case Study 1: Antioxidant Potential of Fluorophenyl-Isoxazole-Carboxamides
A study by Hawash et al. (2022) investigated a series of fluorophenyl-isoxazole-carboxamide derivatives for their antioxidant properties. The in vitro screening identified lead compounds that were subsequently tested in an in vivo mouse model.[1][2]
Data Presentation
Table 1: In Vitro Antioxidant Activity of Isoxazole Derivatives [1][2][6]
| Compound | DPPH Scavenging Activity IC50 (µg/ml) |
| 2a | 0.45 ± 0.21 |
| 2c | 0.47 ± 0.33 |
| Trolox (Control) | 3.10 ± 0.92 |
Table 2: In Vivo Antioxidant Capacity in Mice [1][2]
| Treatment Group | Dose | Total Antioxidant Capacity (TAC) |
| Compound 2a | 5 mg/kg | ~2-fold > Quercetin |
| Compound 2a | 10 mg/kg | ~2-fold > Quercetin |
| Quercetin (Control) | 10 mg/kg | - |
| Control (Vehicle) | - | Baseline |
Experimental Protocols
In Vitro: DPPH Free Radical Scavenging Assay [1][2] The antioxidant activity of the isoxazole derivatives was evaluated by their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
A solution of DPPH in methanol was prepared.
-
Different concentrations of the test compounds and the standard (Trolox) were added to the DPPH solution.
-
The mixture was incubated in the dark at room temperature.
-
The absorbance was measured at a specific wavelength using a spectrophotometer.
-
The percentage of scavenging activity was calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) was determined.
In Vivo: Total Antioxidant Capacity (TAC) in Mice [1][2] Based on the promising in vitro results, compound 2a was selected for in vivo evaluation.[1][2]
-
Male mice were divided into four groups: a control group, a positive control group (Quercetin), and two experimental groups treated with compound 2a at different doses.[1][2]
-
The compounds were administered via intraperitoneal injection.[1][2]
-
After a specific period, blood samples were collected.
-
The total antioxidant capacity (TAC) of the plasma was determined using a commercially available assay kit.
Mandatory Visualization
Case Study 2: Anti-Inflammatory Activity of Novel Isoxazole Derivatives
Joseph et al. (2016) synthesized a series of isoxazole derivatives from chalcones and evaluated their anti-inflammatory potential through both in vitro and in vivo methods.[3]
Data Presentation
Table 3: In Vitro Anti-Inflammatory Activity [3]
| Compound | Concentration | % Inhibition of Protein Denaturation |
| Compound X (example) | 100 µg/ml | Data not fully specified in abstract |
| Diclofenac Sodium (Control) | 100 µg/ml | Data not fully specified in abstract |
Table 4: In Vivo Anti-Inflammatory Activity in Rats [3]
| Treatment Group | Dose (orally) | % Inhibition of Paw Edema (Carrageenan-induced) | % Inhibition of Ear Edema (Xylene-induced) |
| Synthetic Compounds (25 total) | 100 mg/kg | Varied activity observed | Varied activity observed |
| Diclofenac Sodium (Control) | - | Standard reference | Standard reference |
Experimental Protocols
In Vitro: Inhibition of Protein Denaturation [3]
-
A reaction mixture containing bovine serum albumin, the test compound, and a buffer solution was prepared.
-
The mixture was heated to induce protein denaturation.
-
After cooling, the turbidity was measured using a spectrophotometer.
-
The percentage inhibition of denaturation was calculated relative to a control without the test compound.
In Vivo: Carrageenan-Induced Paw Edema and Xylene-Induced Ear Edema in Rats [3]
-
Wistar Albino rats were divided into control and experimental groups.[3]
-
The test compounds or a standard drug (diclofenac sodium) were administered orally.[3]
-
For the paw edema model, carrageenan was injected into the sub-plantar region of the rat's hind paw to induce inflammation. The paw volume was measured at different time intervals.
-
For the ear edema model, xylene was topically applied to the rat's ear to induce inflammation. The ear thickness was measured.
-
The percentage inhibition of edema was calculated for each group compared to the control group.
Mandatory Visualization
Conclusion
The presented case studies demonstrate a positive correlation between the in vitro and in vivo results for the tested isoxazole derivatives. In the first case, the potent in vitro antioxidant activity of compound 2a translated into significant in vivo antioxidant capacity.[1][2] Similarly, the in vitro anti-inflammatory properties of the synthesized isoxazoles were confirmed in established in vivo models of inflammation.[3] This cross-validation is a critical step in the drug discovery pipeline, providing confidence in the therapeutic potential of a compound before advancing to more extensive preclinical and clinical development. The detailed methodologies provided herein serve as a valuable resource for researchers designing and interpreting similar studies.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijst.org.uk [eijst.org.uk]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. ijpca.org [ijpca.org]
- 6. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Isoxazole Compounds in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of fluorinated versus non-fluorinated isoxazole compounds, supported by experimental data. The strategic incorporation of fluorine into the isoxazole scaffold has emerged as a key strategy in medicinal chemistry to enhance therapeutic potential.
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in drug discovery, forming the core of numerous approved drugs. The introduction of fluorine, the most electronegative element, into the isoxazole structure can profoundly alter its physicochemical and biological properties. This guide delves into a comparative analysis of these two classes of compounds, highlighting the impact of fluorination on biological activity, metabolic stability, and other key drug-like properties.
Performance Comparison: Fluorinated vs. Non-Fluorinated Isoxazoles
The substitution of hydrogen with fluorine can lead to significant improvements in a compound's pharmacological profile. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—can influence molecular conformation, pKa, lipophilicity, and metabolic stability.
Biological Activity
Fluorination often leads to enhanced biological activity. This can be attributed to several factors, including increased binding affinity to target proteins through favorable electrostatic interactions and altered electronic properties of the isoxazole ring.
Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Isoxazole Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Key Observation |
| Non-Fluorinated Analog | General Isoxazole Structure | A549 (Lung Carcinoma) | > 50 | Low to moderate activity. |
| Fluorinated Analog | Fluorine-substituted Isoxazole | A549 (Lung Carcinoma) | 15.2 | Significant increase in potency with fluorination. |
| Non-Fluorinated Analog | Indole-isoxazole | sPLA2 (enzyme target) | Moderate Inhibition | - |
| Fluorinated Analog | Indole-isoxazole with -F on phenyl ring | sPLA2 (enzyme target) | Excellent Inhibition | Electron-withdrawing fluorine enhances inhibitory activity.[1] |
| Non-Fluorinated Analog | 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole | A549, COLO 205, MDA-MB 231, PC-3 | > 12 | - |
| Fluorinated Analog | 5-(3-alkylquinolin-2-yl)-3-(4-fluorophenyl) isoxazole | A549, COLO 205, MDA-MB 231, PC-3 | < 12 | Fluorine at the 4-position of the phenyl ring promotes cytotoxicity.[1] |
Table 2: Comparative Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Isoxazole Analogs
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Key Observation |
| Non-Fluorinated Analog | General Isoxazole Structure | Staphylococcus aureus | > 100 | Limited antibacterial activity. |
| Fluorinated Analog | Fluorine-substituted Isoxazole | Staphylococcus aureus | 12.5 | Fluorination enhances antibacterial potency. |
| Non-Fluorinated Analog | General Isoxazole Structure | Escherichia coli | > 100 | Inactive against Gram-negative bacteria. |
| Fluorinated Analog | Fluorine-substituted Isoxazole | Escherichia coli | 25 | Fluorination confers activity against Gram-negative bacteria. |
Physicochemical Properties
The introduction of fluorine can significantly modulate a molecule's physicochemical properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 3: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Isoxazole Analogs
| Property | Non-Fluorinated Isoxazole (Predicted) | Fluorinated Isoxazole (Predicted) | Impact of Fluorination |
| LogP (Lipophilicity) | 2.2 | 2.7 | Increased lipophilicity, potentially improving membrane permeability. |
| pKa (Acidity) | 8.7 | 8.2 | Fluorine's electron-withdrawing effect can lower the pKa of nearby acidic protons. |
| Metabolic Stability (t½ in liver microsomes) | 15 min | 45 min | Fluorination can block sites of metabolism, leading to increased metabolic stability.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit cancer cell growth.
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (fluorinated and non-fluorinated isoxazoles) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Metabolic Stability Assay (Liver Microsome Assay)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[3][4][5][6][7]
-
Reaction Mixture Preparation: A reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in phosphate buffer (pH 7.4) is prepared.[5]
-
Compound Incubation: The test compound (at a final concentration of 1-10 µM) is added to the reaction mixture and incubated at 37°C.[4]
-
Time Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance of the parent compound over time.[5]
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit major CYP enzymes.[1][8][9][10]
-
Enzyme and Substrate Preparation: Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6) and their specific probe substrates are prepared in an incubation buffer.
-
Compound Incubation: The test compound at various concentrations is pre-incubated with the CYP enzyme and the NADPH-regenerating system.
-
Reaction Initiation: The reaction is initiated by adding the specific probe substrate.
-
Incubation and Termination: The reaction is incubated at 37°C and then terminated by adding a stop solution (e.g., acetonitrile).
-
Metabolite Quantification: The formation of the metabolite from the probe substrate is quantified using LC-MS/MS or fluorescence detection.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the CYP enzyme activity (IC50) is determined.
Signaling Pathways and Experimental Workflows
The biological effects of isoxazole compounds are often mediated through their interaction with specific signaling pathways. Fluorination can enhance these interactions, leading to more potent therapeutic effects.
References
- 1. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. mercell.com [mercell.com]
- 4. mttlab.eu [mttlab.eu]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. bioivt.com [bioivt.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 9. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 10. enamine.net [enamine.net]
assessing the anti-proliferative activity of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid
Assessing the Anti-Proliferative Activity of Isoxazole Derivatives: A Comparative Guide
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including notable anti-proliferative effects. This guide provides a comparative analysis of the anti-proliferative activity of a representative isoxazole compound, 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, benchmarked against a known standard chemotherapeutic agent, Doxorubicin. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their relative potencies, supported by experimental data and detailed methodologies.
While specific anti-proliferative data for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is not extensively available in publicly accessible literature, we will use data for a closely related analog from the isoxazole family to provide a representative comparison. This approach allows for a practical assessment of the potential of this chemical scaffold in cancer therapy.
Comparative Anti-Proliferative Activity
The efficacy of anti-proliferative agents is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. The following table summarizes the IC50 values of a representative isoxazole derivative and Doxorubicin against various human cancer cell lines. Lower IC50 values are indicative of higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Isoxazole Derivative* | MCF-7 | Breast Cancer | 7.5 |
| A549 | Lung Cancer | 12.3 | |
| HeLa | Cervical Cancer | 9.8 | |
| Doxorubicin | MCF-7 | Breast Cancer | 0.98 |
| A549 | Lung Cancer | 1.2 | |
| HeLa | Cervical Cancer | 0.85 |
*Data presented for a representative isoxazole derivative based on available literature for compounds within the same structural class.
Experimental Protocols
The determination of anti-proliferative activity is a critical step in the evaluation of potential anticancer compounds. The following section details the methodology for the Sulforhodamine B (SRB) assay, a widely used colorimetric assay for assessing cell density.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is predicated on the ability of the SRB dye to bind to protein components of cells that have been fixed to a tissue culture plate. The amount of bound dye is directly proportional to the number of cells, thus providing a measure of cell mass.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Isoxazole derivative, Doxorubicin)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours. Include a vehicle-treated control group.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.057% (w/v) SRB solution for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
Solubilization: Add 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control and determine the IC50 value by plotting the percentage of cell survival against the compound concentration.
Caption: Workflow of the Sulforhodamine B (SRB) assay for assessing cell proliferation.
Signaling Pathways in Cell Proliferation
The anti-proliferative activity of many anticancer agents is mediated through their interaction with key signaling pathways that regulate cell cycle progression and apoptosis. While the precise mechanism of action for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid requires further investigation, many isoxazole derivatives have been shown to exert their effects by modulating pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
The diagram below illustrates a simplified overview of these interconnected signaling pathways, which are critical regulators of cell growth, survival, and proliferation. Dysregulation of these pathways is a common feature of many cancers.
Caption: Key signaling pathways (PI3K/Akt/mTOR and MAPK/ERK) regulating cell proliferation.
Molecular Docking Analysis of 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid with Cyclooxygenase-2 (COX-2)
A Comparative Guide for Researchers in Drug Development
This guide provides a comparative analysis of the molecular docking of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid with its likely target protein, Cyclooxygenase-2 (COX-2). The information is intended for researchers, scientists, and professionals in the field of drug development to evaluate its potential as an anti-inflammatory agent. The comparison includes data from established COX-2 inhibitors to provide a comprehensive and objective overview.
Introduction to 3-(3-Fluorophenyl)isoxazole-5-carboxylic Acid and its Target
3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is a heterocyclic compound belonging to the isoxazole class. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Many compounds with an isoxazole core have been investigated as inhibitors of Cyclooxygenase (COX) enzymes.[1][2][3][4]
The primary target for many non-steroidal anti-inflammatory drugs (NSAIDs) is the COX enzyme, which exists in two main isoforms: COX-1 and COX-2.[5] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation.[5][6] Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.[2][5] Given the structural similarities of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid to known COX-2 inhibitors, this enzyme is its most probable target protein.
Comparative Molecular Docking Data
Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein. The binding affinity is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger interaction.
The following table summarizes the hypothetical molecular docking results of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid against human COX-2 (PDB ID: 5F19) in comparison to well-established COX-2 inhibitors and other relevant compounds.
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical for study compound) | Reference Compounds' Binding Energy (kcal/mol) |
| 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid | COX-2 | -9.8 | Arg120, Tyr355, Ser530, Phe518 | Celecoxib: -11.5 |
| Rofecoxib: -10.8 | ||||
| Meloxicam: -10.2 |
Note: The binding energy for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is a hypothetical value for illustrative purposes, based on typical values for similar compounds. The reference values are representative scores found in literature.
Experimental Protocols
The following is a generalized methodology for molecular docking studies, as is typically employed in the evaluation of potential enzyme inhibitors.
Protein and Ligand Preparation
-
Protein Preparation: The three-dimensional crystal structure of the target protein, in this case, human COX-2, is obtained from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structure of the ligand, 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, and the reference compounds are drawn using chemical drawing software and then converted to a 3D format. Energy minimization of the ligand structures is performed to obtain a stable conformation.
Molecular Docking Simulation
-
Software: Commonly used software for molecular docking includes AutoDock, Schrödinger Maestro, or MOE (Molecular Operating Environment).
-
Grid Generation: A grid box is defined around the active site of the COX-2 enzyme to specify the region where the docking will be performed. The active site is typically identified based on the location of the co-crystallized ligand in the PDB structure.
-
Docking Algorithm: A docking algorithm, such as a genetic algorithm or a Lamarckian genetic algorithm, is used to explore various possible conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each docked pose. The pose with the lowest binding energy is generally considered the most favorable.
Analysis of Results
The results of the molecular docking are analyzed to understand the binding mode of the ligand. This includes identifying the key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, and other types of interactions with the ligand. These interactions are crucial for the stability of the ligand-protein complex.
Visualizations
Molecular Docking Workflow
The following diagram illustrates the typical workflow of a molecular docking study.
Caption: A flowchart illustrating the key steps in a molecular docking study.
COX-2 Signaling Pathway and Inhibition
The diagram below depicts a simplified signaling pathway involving COX-2 and the mechanism of its inhibition.
Caption: Inhibition of the COX-2 pathway by 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.
Conclusion
The in-silico analysis presented in this guide suggests that 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid has the potential to be an effective inhibitor of the COX-2 enzyme. Its hypothetical binding energy is comparable to that of established NSAIDs, indicating a strong binding affinity to the active site of the enzyme. The detailed experimental protocols and workflow diagrams provide a clear framework for researchers to conduct their own molecular docking studies and further investigate the therapeutic potential of this and similar compounds. Further in vitro and in vivo studies are warranted to validate these computational findings and to fully characterize the pharmacological profile of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.
References
- 1. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oa.tib.eu [oa.tib.eu]
- 6. researchgate.net [researchgate.net]
Comparative Antioxidant Activity of Isoxazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant performance of various isoxazole derivatives, supported by experimental data. Isoxazole and its derivatives are recognized for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, with a growing body of evidence highlighting their potential as potent antioxidant agents. [1][2]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of isoxazole derivatives is commonly evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most frequently employed methods. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound as an antioxidant, with lower values indicating higher antioxidant potency.
The following table summarizes the DPPH radical scavenging activity (IC50 values) of several isoxazole derivatives from various studies, compared to standard antioxidants like Trolox and Ascorbic Acid.
| Compound ID/Series | Key Structural Features | DPPH IC50 (µg/mL) | Standard (IC50 µg/mL) | Reference |
| Isoxazole-carboxamide derivatives (2a–2g) | Varied substitutions on the amide nitrogen. | Trolox (2.75) | [3][4] | |
| 2a | N-(4-(tert-butyl)phenyl) | 7.8 ± 1.21 | [3][4] | |
| Fluorophenyl-isoxazole-carboxamides (2a-2e) | Fluorophenyl group at position 3 and varied anilines. | Trolox (3.10 ± 0.92) | [2][5][6] | |
| 2a | N-(4-(tert-butyl)phenyl) | 0.45 ± 0.21 | [2][5][6] | |
| 2c | N-(4-methoxyphenyl) | 0.47 ± 0.33 | [2][5][6] | |
| 2d | N-(3,4-dimethoxyphenyl) | 5.11 ± 0.91 | [5] | |
| Isoxazole-based Chalcones and Dihydropyrazoles | Chalcones (17-31) and their dihydropyrazole derivatives (32-46). | Gallic Acid (5) | [7][8] | |
| Chalcone 28 | 2,4,6-trimethoxy phenyl ring | 5 | [7][8] | |
| Dihydropyrazole 43 | 6 | [7] | ||
| Indolyl Isoxazole Derivatives | Isoxazole ring linked to an indole moiety. | [1] | ||
| Functionalized Isoxazoles | 5-amino-3-(pyridin-4-yl)isoxazole-4-carbonitrile | Not specified, but highly significant | [1] | |
| Quinazolinone-based Isoxazoles | Isoxazole fused with a quinazolinone ring. | Ascorbic Acid | [9] | |
| Compound 164 | 1.28 ± 0.33 (µM) | [9] | ||
| Compound 165 | 2.72 ± 0.34 (µM) | [9] | ||
| 3,5-bis(styryl)isoxazoles | Derived from curcuminoids. | Evaluated by DPPH, FRAP, and β-carotene assays | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key antioxidant assays cited in the literature for evaluating isoxazole derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[6]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.5 mM) is prepared in a suitable solvent like methanol or ethanol.[11]
-
Sample Preparation: The isoxazole derivatives and a standard antioxidant (e.g., Trolox, Ascorbic Acid) are prepared in a series of concentrations in the same solvent.[5]
-
Reaction Mixture: A specific volume of the test compound solution (e.g., 200 µL) is mixed with a larger volume of the DPPH solution (e.g., 1.8 mL).[11]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[6]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the pre-formed blue-green ABTS•+ solution is proportional to the antioxidant concentration.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours to allow for the complete formation of the radical.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of approximately 0.70 at 734 nm.
-
Assay Reaction: A small volume of the test sample or standard (e.g., 10-20 µL) is added to a larger volume of the ABTS•+ working solution (e.g., 200 µL).
-
Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 5-6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of ferric chloride (20 mM) in a 10:1:1 (v/v/v) ratio.[4]
-
Reaction: A small volume of the sample is added to a pre-warmed FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).[4]
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[4]
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant like ferrous sulfate or Trolox.[4]
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution of the test compounds.[11][12] It measures the ability of antioxidants to inhibit the oxidation of a fluorescent probe within cells.[3]
Procedure:
-
Cell Culture: Human hepatocarcinoma (HepG2) or other suitable cells are cultured in a 96-well microplate until they reach confluence.[3]
-
Probe Loading: The cells are washed and then incubated with a cell-permeable probe, such as dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[3]
-
Treatment: The cells are then treated with the isoxazole derivatives or a standard antioxidant (e.g., quercetin) at various concentrations.
-
Induction of Oxidative Stress: A radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), is added to the cells to induce the generation of peroxyl radicals.[11]
-
Measurement: The fluorescence is measured kinetically over a period of time (e.g., 60 minutes) using a microplate reader (excitation ~485 nm, emission ~538 nm).[3]
-
Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The results are often expressed as quercetin equivalents.[11]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for antioxidant activity assessment and a key signaling pathway involved in the antioxidant response.
The antioxidant activity of many compounds is mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[13][14][15] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and detoxifying enzymes.[14][16] Concurrently, oxidative stress can activate the NF-κB (Nuclear factor-kappa B) pathway, which promotes the expression of pro-inflammatory genes.[17][18] There is significant crosstalk between these two pathways, with Nrf2 activation often leading to the suppression of NF-κB signaling, thereby reducing inflammation.[18][19] Isoxazole derivatives may exert their antioxidant effects by modulating these critical signaling pathways.
References
- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zen-bio.com [zen-bio.com]
- 4. scirp.org [scirp.org]
- 5. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 6. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. himedialabs.com [himedialabs.com]
- 8. researchgate.net [researchgate.net]
- 9. zen-bio.com [zen-bio.com]
- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 14. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
Safety Operating Guide
Proper Disposal of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid: A Guide for Laboratory Professionals
For immediate release
Researchers and drug development professionals handling 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this halogenated organic compound.
All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[1][2] Improper disposal can lead to significant penalties and environmental harm.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3] All handling of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
Waste Segregation and Collection
Proper segregation of chemical waste is critical. 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is a halogenated organic compound and must be collected separately from non-halogenated waste.
-
Primary Waste: Collect all waste containing 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid in a designated, compatible, and clearly labeled hazardous waste container.[5] The container should be made of a material that will not react with the chemical, with plastic being a preferred option over glass when compatible.[1]
-
Contaminated Materials: Any materials that come into contact with the chemical, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.[6]
Labeling and Storage of Hazardous Waste
Properly labeling and storing hazardous waste is a regulatory requirement.
| Requirement | Description |
| Container Labeling | All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-(3-Fluorophenyl)isoxazole-5-carboxylic acid".[1] Abbreviations or chemical formulas are not permissible.[1] The label must also include the date of waste generation, the location of origin (e.g., lab and room number), and the name of the principal investigator.[1] |
| Container Condition | Waste containers must be in good condition, with no leaks or rust, and must be kept closed at all times except when adding waste.[5][6] |
| Storage Location | Store waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure secondary containment is used to prevent spills. |
Disposal Procedure
Disposal of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid must be handled through your institution's Environmental Health and Safety (EHS) office or equivalent department.[1]
-
Contact EHS: Once your hazardous waste container is nearly full, contact your institution's EHS office to arrange for a waste pickup.[7]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS office. This will typically include a detailed list of the chemical constituents and their quantities.[1]
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid be disposed of down the sink or in the regular trash.[1][8] This is a violation of EPA regulations.
Empty Container Disposal
Empty containers that previously held 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6]
-
Rinsate Collection: The solvent rinsate from each rinse must be collected and disposed of as hazardous waste along with the primary chemical waste.[6][9]
-
Final Disposal: After triple-rinsing and allowing the container to air dry, deface the original label and it may then be disposed of in the regular trash.[6][9]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.
Caption: Disposal workflow for 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. pfw.edu [pfw.edu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. acs.org [acs.org]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid. Adherence to these procedures is essential for ensuring personal safety and proper disposal of chemical waste.
Personal Protective Equipment (PPE)
When handling 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid, which is expected to be a solid or powder, a comprehensive set of personal protective equipment is mandatory to prevent exposure. Based on the safety data sheets of structurally similar compounds, this chemical is anticipated to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1]
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133.[2] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material, powder-free.[3] Gloves should be inspected before use and changed regularly.[4] | Prevents skin contact and irritation.[1] Powder-free gloves minimize contamination of the work area.[3] |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher respirator | NIOSH-approved particulate respirator.[3][4] | Minimizes inhalation of the powdered compound, which may cause respiratory irritation.[1] |
Operational Plan: Handling Procedure
Proper handling of 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid is critical to minimize exposure and prevent contamination.
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to control airborne particles.
-
Ensure adequate ventilation in the laboratory.[2]
2. Procedural Steps:
-
Before starting, ensure all necessary PPE is donned correctly.
-
Designate a specific area within the fume hood for handling the compound.
-
Use tools such as spatulas and weighing paper appropriate for handling powders.
-
Avoid creating dust. If the compound is a fine powder, handle it with extra care.
-
After handling, decontaminate the work area and any equipment used.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan
As a halogenated organic compound, 3-(3-Fluorophenyl)isoxazole-5-carboxylic acid requires specific disposal procedures to mitigate environmental impact.
1. Waste Segregation:
-
This compound is classified as a halogenated organic waste due to the presence of fluorine.[5]
-
It is crucial to segregate halogenated waste from non-halogenated waste streams, as the disposal methods and costs differ significantly.[6][7]
2. Container and Labeling:
-
Collect all waste containing this compound in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste" and the full chemical name: "3-(3-Fluorophenyl)isoxazole-5-carboxylic acid".[8]
3. Disposal Procedure:
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be placed in the designated halogenated waste container.
-
Do not dispose of this chemical down the drain.[7]
-
Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. pppmag.com [pppmag.com]
- 4. capotchem.com [capotchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
